(2α,3β,4α)-2,3,19-Trihydroxyurs-12-ene-23,28-dioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N2O3S/c21-16-7-9-17(10-8-16)24-20(25)15-6-11-18(22)19(12-15)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKAVEUTKGKHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359902 | |
| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312756-74-4 | |
| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a complex organic molecule containing several functional groups, including a sulfonamide, an amide, and two bromine substituents on aromatic rings. These features suggest its potential for diverse chemical interactions and biological activities, making a thorough understanding of its physicochemical properties critical for any research and development efforts.
Physicochemical properties are fundamental to drug discovery and development, influencing a compound's solubility, permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a summary of predicted properties for this compound and detailed methodologies for their experimental validation.
Chemical Structure and Identifiers
-
IUPAC Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
-
Canonical SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)Br
-
InChI Key: SWKAVEUTKGKHSR-UHFFFAOYSA-N
-
PubChem CID: 1039737[1]
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. These values are derived from established algorithms and provide a valuable starting point for experimental characterization.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 524.2 g/mol | Influences diffusion, bioavailability, and formulation. |
| Monoisotopic Mass | 521.92487 Da[2] | Precise mass used in mass spectrometry for identification. |
| XLogP3 | 4.6[2] | A measure of lipophilicity; affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences solubility and target binding. |
| Hydrogen Bond Acceptors | 5 | Number of N or O atoms; influences solubility and target binding. |
| Rotatable Bonds | 6 | Indicates molecular flexibility, which can impact target binding and bioavailability. |
| Topological Polar Surface Area (TPSA) | 87.8 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| pKa (most acidic) | 10.40 (Predicted)[3] | Ionization state at physiological pH, affecting solubility, permeability, and binding. |
| pKa (most basic) | Not predicted |
Experimental Protocols for Physicochemical Characterization
For a novel compound, experimental determination of its properties is crucial. Below are detailed, standard protocols for key physicochemical assays.
The melting point is a fundamental indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.[4]
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp)[4][5], capillary tubes.[4][5][6]
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube to a height of 2-3 mm.[7] The sample is packed tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[5][7][8]
-
Initial Determination (Optional): If the melting point is unknown, a rapid heating run (10-20°C/min) can be performed to find an approximate range.[5][8]
-
Accurate Determination: A fresh sample is heated at a slow rate (1-2°C/min) starting from a temperature approximately 15-20°C below the expected melting point.[4][5][7]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4]
-
Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a widely used technique to determine thermodynamic solubility.
-
Materials: The test compound, buffers of various pH (e.g., pH 5.0, 7.4), analytical balance, vials, orbital shaker, centrifugation equipment, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer.
-
The resulting suspension is agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solids.
-
The supernatant is carefully removed and clarified, typically by centrifugation or filtration, ensuring no solid particles are carried over.
-
The concentration of the dissolved compound in the clarified supernatant is determined using a validated analytical method, such as HPLC-UV.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The n-octanol/water partition coefficient (Log P) is the primary measure of a compound's lipophilicity.[9] It can be determined by the shake-flask method or, more commonly in high-throughput screening, by HPLC.
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity.[10] A calibration curve is generated using a series of reference compounds with known Log P values.[10]
-
Procedure:
-
Calibration: A set of standard compounds with a range of known Log P values is injected into the HPLC system.
-
The retention time for each standard is recorded.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known Log P values.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions.
-
Its retention time is measured, and its Log P is calculated from the calibration curve.
-
-
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a highly precise method for its determination.[11]
-
Apparatus: Calibrated pH meter with an electrode[12][13], automatic titrator or burette, magnetic stirrer.
-
Procedure:
-
Preparation: A solution of the compound is prepared in water or a co-solvent system if solubility is low.[12][14] The ionic strength of the solution is kept constant using an electrolyte like KCl.[12][13]
-
Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).[12][13]
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.[12][13]
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[11][13] The procedure should be repeated multiple times for accuracy.[12]
-
Visualizations
Caption: Workflow for the physicochemical profiling of a novel compound.
Caption: Influence of key physicochemical properties on ADME processes.
References
- 1. 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide | C20H16Br2N2O3S | CID 1039737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-[(benzylamino)sulfonyl]-4-bromo-n-(4-bromophenyl)benzamide (C20H16Br2N2O3S) [pubchemlite.lcsb.uni.lu]
- 3. Benzamide, 3-amino-N-[2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)phenyl]-2-fluoro- CAS#: 1207314-89-3 [m.chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
In-Depth Technical Guide: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)
CAS Number: 312756-74-4
Synonyms: RS-1, RAD51-Stimulatory Compound-1
This technical guide provides a comprehensive overview of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a compound commonly known as RS-1. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and cancer research.
Core Compound Data
| Property | Value | Reference |
| Molecular Formula | C20H16Br2N2O3S | [1] |
| Molecular Weight | 524.23 g/mol | [1] |
| Appearance | Off-white to light tan powder | [2] |
| Solubility | Soluble in DMSO (≥10 mg/mL) | [3] |
| Storage | Store at room temperature. Solutions in DMSO can be stored at -20°C for up to 3 months. | [2] |
Biological Activity and Mechanism of Action
RS-1 is a cell-permeable sulfonamido-benzamide that functions as a potent activator of the human RAD51 protein.[4][5] RAD51 is a key enzyme in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism that is crucial for maintaining genomic stability.[6]
The primary mechanism of action of RS-1 involves its direct binding to RAD51, which stimulates the protein's DNA binding and strand assimilation activities.[1][3] This stimulation enhances the formation of active RAD51 presynaptic filaments on single-stranded DNA, a critical step in the initiation of homologous recombination.[1][3] Notably, RS-1 does not achieve this by inhibiting the ATPase activity of RAD51.[1]
The key biological activities of RS-1 are summarized below:
| Biological Activity | Quantitative Data | Reference |
| RAD51 Activation (Binding Affinity) | Kd = 48-107 nM | [1][3] |
| Enhancement of Homology-Directed Repair (HDR) | 2- to 5-fold increase | [7] |
| Enhancement of CRISPR-mediated Knock-in Efficiency | Multi-fold improvement in vitro and in vivo | [7] |
Experimental Protocols
Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)
A detailed synthesis protocol for RS-1 is described in the supplementary materials of Mason et al., 2014.[6] While the full supplementary text is not publicly available, a general plausible synthesis route based on common organic chemistry methods for similar compounds is outlined below. This should be considered an illustrative example, and for precise details, the original publication should be consulted.
Illustrative Synthesis Workflow:
References
- 1. pnas.org [pnas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer epigenetics - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Route for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a molecule of interest for research and development in the pharmaceutical and life sciences sectors. The synthesis is designed as a multi-step process commencing from commercially available starting materials. This document provides detailed, plausible experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of the target molecule, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, is proposed to proceed via a three-step sequence. The strategy involves the initial formation of a sulfonamide linkage, followed by activation of a carboxylic acid to an acid chloride, and concluding with an amide bond formation.
The key starting material for this proposed synthesis is 4-bromo-3-(chlorosulfonyl)benzoic acid , which is readily available from commercial chemical suppliers.
The overall synthetic transformation is depicted in the following workflow diagram:
Figure 1: Proposed three-step synthesis route for the target compound.
Experimental Protocols
The following are detailed, illustrative experimental protocols for each step of the proposed synthesis. These are based on established chemical transformations and procedures for analogous compounds. Researchers should adapt these protocols as necessary based on laboratory conditions and safety considerations.
Step 1: Synthesis of 3-((benzylamino)sulfonyl)-4-bromobenzoic acid
This step involves the formation of the sulfonamide bond through the reaction of 4-bromo-3-(chlorosulfonyl)benzoic acid with benzylamine.
Materials:
-
4-bromo-3-(chlorosulfonyl)benzoic acid
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-((benzylamino)sulfonyl)-4-bromobenzoic acid.
Step 2: Synthesis of 3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride
This step involves the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride.
Materials:
-
3-((benzylamino)sulfonyl)-4-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-((benzylamino)sulfonyl)-4-bromobenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by observing the dissolution of the starting material.
-
After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride is typically used in the next step without further purification.
Step 3: Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
The final step is the formation of the amide bond by reacting the acid chloride with 4-bromoaniline.
Materials:
-
3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride
-
4-bromoaniline
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride from Step 2 in a minimal amount of the same anhydrous solvent and add it dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the final product, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
Quantitative Data Summary
The following table summarizes the expected, albeit currently unavailable in literature, quantitative data for the key compounds in this synthesis. The values are estimates based on structurally similar compounds and general reaction yields. Experimental determination is required for accurate data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Melting Point (°C) (Estimated) | Yield (%) (Estimated) |
| 4-bromo-3-(chlorosulfonyl)benzoic acid | C₇H₄BrClO₄S | 299.53 | White to off-white solid | 145-150 | N/A (Starting Material) |
| 3-((benzylamino)sulfonyl)-4-bromobenzoic acid | C₁₄H₁₂BrNO₄S | 370.22 | White to off-white solid | 180-190 | 75-85 |
| 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide | C₂₀H₁₆Br₂N₂O₃S | 524.23 | White to off-white solid | 200-210 | 70-80 |
Logical Relationships in the Synthesis
The synthesis follows a logical progression of functional group transformations, as illustrated in the diagram below. Each step builds upon the previous one to construct the final complex molecule.
Figure 2: Logical flow of the synthetic transformations.
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis of this and structurally related molecules. Experimental validation of the proposed procedures is recommended to establish optimal reaction conditions and confirm the identity and purity of the synthesized compounds.
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide mechanism of action
1. Executive Summary
This document addresses the request for an in-depth technical guide on the mechanism of action of the compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is currently no publicly available information regarding the biological activity or mechanism of action for this specific molecule.
The compound is indexed in chemical databases such as PubChem, confirming its structure (CID 1039737). However, these entries lack any associated bioactivity data, experimental results, or links to scientific publications. Searches for patents explicitly mentioning this compound also yielded no results, indicating it may not have been a subject of proprietary drug development or, if it has, the information is not disclosed.
Consequently, the core requirements for this technical guide—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational research.
2. Compound Identification
-
IUPAC Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
-
Molecular Formula: C₂₀H₁₆Br₂N₂O₃S
-
PubChem CID: 1039737
3. Analysis of Structural Motifs and Potential Actions
While no specific data exists for the requested compound, an analysis of its structural components can offer theoretical avenues for future investigation. The molecule incorporates several key functional groups that are prevalent in pharmacologically active agents:
-
Sulfonamide Moiety (-SO₂NH-): This is a well-known pharmacophore. Sulfonamides are found in a wide array of drugs, including diuretics, anticonvulsants, and notably, as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).
-
Benzamide Moiety (-CONH-): This group is present in numerous approved drugs with diverse mechanisms, acting as dopamine receptor antagonists, antiemetics, and PARP inhibitors.
-
Brominated Aromatic Rings: The presence of bromine atoms can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can be critical for binding to specific biological targets.
Based on these motifs, the compound could theoretically be investigated for a range of activities, such as enzyme inhibition or receptor modulation. However, without experimental data, any such discussion remains purely speculative.
4. Future Research and Data Requirements
To build a mechanism of action profile for this compound, a systematic experimental workflow would be required. The diagram below outlines a potential high-level research plan.
Caption: A logical workflow for determining a novel compound's mechanism of action.
There is no scientific information available in the public domain to construct a technical guide on the mechanism of action for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The creation of the requested tables, protocols, and diagrams is contingent upon the future publication of primary research data. This document serves to confirm the absence of such data and to outline the necessary steps for its potential future elucidation.
Unveiling the Therapeutic Potential of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) as a Modulator of RAD51 in Homologous Recombination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the small molecule 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, also known as RS-1. While broad screening data for this compound is limited, a significant body of research has identified its primary biological target as RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. This document details the mechanism of action of RS-1 as a RAD51 stimulator, summarizes key quantitative data from in vitro and cellular studies, provides detailed experimental protocols for assessing its activity, and visualizes its role in the relevant signaling pathway. This information is intended to serve as a valuable resource for researchers in oncology, genome editing, and drug discovery.
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a sulfonamido-benzamide compound that has emerged as a significant tool for studying and modulating the DNA damage response.[1][2] Its primary characterized biological activity is the stimulation of RAD51, a central recombinase in the homologous recombination (HR) pathway, which is critical for the high-fidelity repair of DNA double-strand breaks (DSBs).[3][4] The overexpression of RAD51 is a common feature in many cancers, contributing to chemo- and radio-resistance.[3][5] Conversely, exploiting this overexpression by stimulating the formation of toxic RAD51-DNA complexes with compounds like RS-1 presents a novel therapeutic strategy.[3][6] This guide synthesizes the current understanding of RS-1's interaction with RAD51 and its cellular consequences.
Core Biological Target: RAD51 and Homologous Recombination
The primary biological target of RS-1 is the human RAD51 protein.[1][7][8] RAD51 plays a pivotal role in the repair of DNA double-strand breaks through the homologous recombination pathway. This process is essential for maintaining genomic stability.[3][4]
The Homologous Recombination Pathway
Homologous recombination is a multi-step process that uses a homologous DNA sequence as a template to accurately repair a double-strand break. The key steps involving RAD51 are:
-
DNA End Resection: Following a DSB, the 5' ends of the DNA are resected to create 3' single-stranded DNA (ssDNA) overhangs.
-
Presynaptic Filament Formation: RAD51 monomers polymerize onto these ssDNA overhangs to form a right-handed helical nucleoprotein filament, also known as the presynaptic filament. This is a critical step for searching for homology.[4]
-
Homology Search and Strand Invasion: The RAD51-ssDNA filament searches for a homologous sequence on a sister chromatid or homologous chromosome. Once found, the filament invades the homologous duplex DNA, creating a displacement loop (D-loop).[4]
-
DNA Synthesis and Resolution: DNA polymerases extend the invading 3' end, using the homologous DNA as a template. The resulting Holliday junctions are then resolved to complete the repair process.
Mechanism of Action of RS-1
RS-1 acts as a stimulator of RAD51 activity.[1][7][8] Its mechanism of action involves:
-
Enhanced DNA Binding: RS-1 increases the affinity of RAD51 for both single-stranded and double-stranded DNA.[6] This is achieved without affecting the ATPase activity of RAD51.[1]
-
Stabilization of the Active Filament: RS-1 is believed to lock RAD51 into an active conformation, stabilizing the presynaptic filament.[8] This leads to longer and more stable RAD51-DNA complexes.[7]
-
Stimulation of Strand Assimilation: By promoting the formation of active presynaptic filaments, RS-1 enhances the homologous strand assimilation (D-loop) activity of RAD51 by 5- to 11-fold.[8]
This stimulation of RAD51 activity by RS-1 has been shown to enhance homology-directed repair (HDR), a key mechanism for precise genome editing with technologies like CRISPR/Cas9 and TALENs.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of RS-1 with RAD51 and its effects on cells.
| Parameter | Value | Cofactors | Method | Reference |
| Kd (hRAD51-DNA Binding) | 48 nM - 107 nM | ATP, ADP, or none | Not Specified | [1] |
| Effect on Strand Assimilation | 5- to 11-fold increase | Not Specified | D-loop formation assay | [8] |
| Optimal in vitro Concentration | 1 - 7.5 µM | Not Applicable | Cell survival assays | [7] |
| Concentration for Genome Editing Enhancement | 7.5 µM - 15 µM | Not Applicable | CRISPR/Cas9 knock-in efficiency | [1][9] |
Table 1: In Vitro Activity of RS-1 on RAD51
| Cell Line | Assay | RS-1 Concentration | Effect | Reference |
| PC3 (Prostate Cancer) | Cell Survival | 60 µM | Increased cell death | [5] |
| PC3 (Prostate Cancer) | RAD51 Foci Formation | 60 µM | Accumulation of RAD51 complexes on undamaged chromatin | [5][6] |
| Human Dermal Fibroblasts | Resistance to Cisplatin | 7.5 µM | Promotes resistance to cross-linking chemotherapy | [1] |
| Rabbit Embryos | Cas9-mediated knock-in efficiency | 7.5 µM, 15 µM | Increased knock-in efficiency | [1] |
| Pig Embryos | Embryo Development | 7.5 µM | Transient exposure is compatible with viable offspring production | [9] |
Table 2: Cellular Effects of RS-1
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RS-1.
RAD51 DNA Binding Assay (Fluorescence Polarization)
This assay measures the binding of purified human RAD51 protein to a fluorescently labeled DNA substrate.
Materials:
-
Purified human RAD51 protein
-
Fluorescently tagged DNA substrate (ssDNA or dsDNA)
-
RS-1 compound
-
FP reaction buffer: 20 mM Hepes pH 7.5, 10 mM MgCl₂, 0.25 µM BSA, 2% glycerol, 30 mM NaCl, 4% DMSO, 0.1 mM TCEP, 2 mM ATP.[5]
Procedure:
-
Prepare a solution of 75 nM purified human RAD51 protein in FP reaction buffer.[5]
-
Add various concentrations of RS-1 to the RAD51 solution and incubate at 37°C for 40 minutes.[5]
-
Add the fluorescently tagged DNA substrate to a final concentration of 100 nM.[5]
-
Incubate the reaction mixture at 37°C for another 40 minutes.[5]
-
Measure the fluorescence polarization of the samples. An increase in polarization indicates binding of RAD51 to the DNA substrate.
Cellular RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the formation of RAD51 nuclear foci in cells treated with RS-1.
Materials:
-
Cell line of interest (e.g., PC3 cells)
-
RS-1 compound
-
Cell culture medium and supplements
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of RS-1 (e.g., 60 µM for PC3 cells) for a specified time (e.g., 6 hours).[5]
-
Fix the cells with fixing solution for 20 minutes at room temperature.[10]
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the RAD51 foci using a fluorescence microscope.
Cell Survival Assay (Sulforhodamine B Assay)
This assay determines the effect of RS-1 on cell viability.
Materials:
-
Cell line of interest
-
RS-1 compound
-
Cell culture medium and supplements
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of RS-1 concentrations for the desired duration (e.g., 24 hours).[7]
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) to determine cell density.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the homologous recombination pathway and a typical experimental workflow for studying RS-1.
Figure 1: The Homologous Recombination Pathway and the action of RS-1.
Figure 2: A typical experimental workflow for characterizing RS-1.
Conclusion
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a well-characterized small molecule activator of RAD51. Its ability to stimulate the formation of RAD51-DNA complexes has significant implications for both cancer therapy and genome editing. By exploiting the RAD51 overexpression in cancer cells, RS-1 can induce synthetic lethality, offering a promising therapeutic avenue. Furthermore, its capacity to enhance homology-directed repair makes it a valuable tool for improving the efficiency of precise gene editing. This technical guide provides a foundational understanding of RS-1's biological activity, offering researchers and drug development professionals the necessary information to explore its full therapeutic and research potential. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies is warranted to translate the promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-BroMo-N-(4-broMophenyl)-3-[[(phenylMethyl)aMino]sulfonyl]benzaMide One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Effects of RAD51-stimulatory compound 1 (RS-1) and its vehicle, DMSO, on pig embryo culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide on 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) and its Analogs as Modulators of RAD51-Mediated Homologous Recombination
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This whitepaper provides a comprehensive technical overview of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a compound also known as RS-1. RS-1 is a potent, cell-permeable, allosteric activator of the human RAD51 protein, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break repair. By stimulating RAD51's DNA binding and strand exchange activities, RS-1 enhances homology-directed repair (HDR), a high-fidelity DNA repair mechanism. This property has significant implications for cancer therapy, where RAD51 is often overexpressed, and in the field of genome editing, where enhancing HDR efficiency is highly desirable. This document details the synthesis, mechanism of action, and biological activity of RS-1, provides experimental protocols for its study, and explores the potential for developing analogs with improved properties.
Introduction to the Core Compound
Compound Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide Synonyms: RS-1, RAD51-Stimulatory Compound 1 CAS Number: 312756-74-4 Molecular Formula: C₂₀H₁₆Br₂N₂O₃S Molecular Weight: 524.23 g/mol
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, hereafter referred to as RS-1, is a synthetic small molecule that has been identified as a stimulator of the human RAD51 protein.[1] RAD51 is a recombinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the homologous recombination pathway.[2] RS-1 allosterically binds to RAD51, enhancing its ability to form nucleoprotein filaments on single-stranded DNA (ssDNA), a critical step in the initiation of DNA strand exchange. This stimulation of RAD51 activity leads to an increase in the efficiency of homology-directed repair.[1][3]
The unique mechanism of action of RS-1 has generated interest in two primary areas:
-
Cancer Therapy: Many cancer cells overexpress RAD51, which can contribute to resistance to DNA-damaging chemotherapies and radiation.[4] By modulating RAD51 activity, RS-1 and its future analogs could potentially be exploited to either sensitize cancer cells to existing therapies or induce synthetic lethality in specific cancer contexts.[4]
-
Genome Editing: The efficiency of precise genome editing using technologies like CRISPR/Cas9 is often limited by the cell's preference for the error-prone non-homologous end joining (NHEJ) pathway over the more precise homology-directed repair (HDR) pathway. By enhancing HDR, RS-1 has been shown to increase the efficiency of CRISPR-mediated knock-ins.[1][3]
Mechanism of Action and Signaling Pathway
RS-1 functions as a positive allosteric modulator of RAD51. It binds to RAD51 and stabilizes the active conformation of the RAD51-ssDNA filament, which is essential for the subsequent search for a homologous DNA sequence and the strand invasion process. This enhancement of RAD51's intrinsic activities leads to a more efficient homologous recombination process.
The homologous recombination pathway is a complex, multi-step process for the repair of DNA double-strand breaks. The key steps involving RAD51 and the point of intervention for RS-1 are outlined in the signaling pathway diagram below.
Caption: Homology-Directed Repair (HDR) Pathway and the action of RS-1.
Quantitative Data
The primary quantitative data available for RS-1 relates to its high-affinity binding to the RAD51 protein. The dissociation constant (Kd) has been determined and varies depending on the presence of cofactors.[5]
| Compound | Target | Assay Type | Kd (nM) | Reference |
| RS-1 | hRAD51 | Varies with cofactors | 48 - 107 | [5] |
Currently, there is a lack of publicly available data on the quantitative activity of close analogs of RS-1. Future research should focus on the systematic synthesis and evaluation of derivatives to establish a clear structure-activity relationship (SAR). A proposed template for such a study is presented below:
| Compound ID | R¹ (benzyl) | R² (4-bromo) | R³ (4-bromophenyl) | RAD51 Binding (Kd, nM) | HDR Enhancement (fold-change) |
| RS-1 | H | Br | 4-Br | 48-107 | 2-5[1][5] |
| Analog 1 | 4-F | Br | 4-Br | Data not available | Data not available |
| Analog 2 | H | Cl | 4-Cl | Data not available | Data not available |
| Analog 3 | H | Br | 4-F | Data not available | Data not available |
| Analog 4 | Cyclohexylmethyl | Br | 4-Br | Data not available | Data not available |
Experimental Protocols
Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)
Caption: Proposed synthetic workflow for RS-1.
Protocol:
-
Sulfonamide Formation:
-
To a solution of 4-bromo-3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add benzylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion (monitored by TLC), acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-((benzylamino)sulfonyl)-4-bromobenzoic acid.
-
-
Amide Coupling:
-
Dissolve the crude product from the previous step (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add 4-bromoaniline (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford the final product, RS-1.
-
RAD51-ssDNA Binding Assay (Fluorescence Polarization)
This assay measures the binding of RAD51 to single-stranded DNA by detecting changes in the fluorescence polarization of a fluorescently labeled ssDNA probe.
Caption: Workflow for a Fluorescence Polarization-based RAD51-ssDNA binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled (e.g., 5'-FAM) 30-40 nucleotide ssDNA oligonucleotide in assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, 1 mM ATP, 5 mM MgCl₂).
-
Prepare serial dilutions of purified human RAD51 protein in the same assay buffer.
-
Prepare stock solutions of RS-1 or its analogs in DMSO and dilute to the desired final concentrations in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the fluorescently labeled ssDNA probe to a final concentration of 1-5 nM.
-
Add the desired concentration of RS-1 or vehicle (DMSO).
-
Add the serial dilutions of RAD51 protein.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the change in mP as a function of RAD51 concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
DNA Strand Exchange Assay
This gel-based assay directly measures the ability of RAD51 to catalyze the exchange of a single strand of DNA from a linear duplex to a homologous circular single-stranded DNA, forming a nicked circular product.
Protocol:
-
Substrate Preparation:
-
Use a circular single-stranded DNA (e.g., φX174 virion DNA) and a homologous linear double-stranded DNA (e.g., PstI-linearized φX174 RF I DNA). The linear dsDNA can be 5'-end labeled with ³²P for visualization by autoradiography.
-
-
Reaction Setup:
-
In a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 1 mM DTT, 2 mM ATP, 5 mM MgCl₂, 20 mM KCl), incubate purified human RAD51 protein with the circular ssDNA at a stoichiometric ratio (typically 1 RAD51 monomer per 3 nucleotides of ssDNA) for 10 minutes at 37°C to allow for filament formation.
-
Add RS-1 or vehicle (DMSO) and incubate for an additional 5 minutes.
-
Add RPA protein (a single-strand binding protein that assists in the reaction) and incubate for 5 minutes.
-
Initiate the strand exchange reaction by adding the homologous linear dsDNA.
-
-
Time Course and Analysis:
-
Incubate the reaction at 37°C and take aliquots at various time points (e.g., 0, 15, 30, 60, 90 minutes).
-
Stop the reaction in each aliquot by adding a stop buffer containing SDS and proteinase K.
-
Separate the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands by staining with ethidium bromide or by autoradiography if a radiolabeled substrate was used. The formation of the nicked circular product indicates successful strand exchange.
-
Conclusion and Future Directions
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a valuable chemical tool for studying the mechanism of homologous recombination and a promising starting point for the development of novel therapeutics and research reagents. Its ability to allosterically activate RAD51 and enhance homology-directed repair has significant potential in oncology and gene editing.
The primary limitation in the field is the current lack of publicly available data on the structure-activity relationships of RS-1 analogs. Future research efforts should be directed towards the design and synthesis of a focused library of derivatives to probe the key structural requirements for RAD51 activation. Modifications to the benzyl group, the bromine substituents, and the phenylamide moiety could yield compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies, coupled with the detailed experimental protocols outlined in this guide, will be crucial for unlocking the full therapeutic and technological potential of this important class of molecules.
References
- 1. RS-1 | RAD51 stimulator | Enhances HDR and CRISPR/cas9- and TALEN-mediated knock-in efficiency | Hello Bio [hellobio.com]
- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Biological Activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activity of the small molecule 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, also known as RS-1. This compound has been identified as a potent stimulator of the human RAD51 protein, a critical enzyme in the homologous recombination (HR) pathway of DNA repair. This document details the quantitative data on its activity, the experimental protocols used for its characterization, and the signaling pathway in which it is involved.
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a novel chemical entity that has garnered significant interest for its ability to modulate the activity of RAD51. RAD51 plays a central role in the repair of DNA double-strand breaks (DSBs) through the homologous recombination pathway, a high-fidelity repair mechanism essential for maintaining genomic integrity. The ability of RS-1 to enhance RAD51 activity presents potential therapeutic applications, including the enhancement of gene editing technologies and the modulation of cellular responses to DNA damaging agents.
Quantitative Biological Activity
The biological activity of RS-1 has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell/System | Reference |
| RAD51 Binding Affinity (Kd) | 48-107 nM | Purified hRAD51 protein | [1] |
| Stimulation of hRAD51-mediated D-loop activity | 5 to 11-fold increase | In vitro biochemical assay | [2][3] |
| Enhancement of Homology-Directed Repair (HDR) | 2 to 6-fold increase | Various cell lines | [4] |
| Increased CRISPR-mediated knock-in efficiency | 2 to 5-fold increase | In vitro and in vivo models | [4] |
| Effective concentration for cisplatin resistance | ~7.5 µM | Normal neonatal human dermal fibroblasts | [5] |
| Effective concentration for affecting hRAD51-DNA complexes | 20 µM | Biochemical analysis | [1] |
Mechanism of Action
RS-1 functions as an allosteric activator of RAD51. It enhances the homologous recombination activity of human RAD51 by promoting the formation and stability of the active presynaptic filament, which is the key nucleoprotein complex responsible for searching for and invading a homologous DNA sequence to initiate repair. RS-1 has been shown to stimulate the binding of hRAD51 to DNA and affects the length and helical pitch of the hRAD51-DNA complexes.[1][2][3] This stimulation of RAD51's activity is not a result of inhibiting its ATPase activity.[1]
Experimental Protocols
Fluorescence Polarization (FP)-Based Assay for hRAD51-ssDNA Binding
This assay is used to measure the binding of purified hRAD51 protein to single-stranded DNA (ssDNA) in the presence of RS-1.
-
Principle: The binding of the larger RAD51 protein to a fluorescently labeled ssDNA oligonucleotide results in a slower tumbling rate of the complex in solution, leading to an increase in the fluorescence polarization signal.
-
Methodology:
-
A reaction mixture is prepared containing a fluorescently tagged ssDNA substrate (e.g., a polydT oligonucleotide).
-
Purified human RAD51 protein is added to the mixture.
-
Various concentrations of RS-1 are introduced to the reaction.
-
The reaction is incubated to allow for binding to occur.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The increase in fluorescence polarization is directly proportional to the amount of RAD51 bound to the ssDNA.[6]
-
D-loop Assay for Homologous Strand Assimilation
This assay assesses the functional activity of RAD51 in mediating the invasion of a single-stranded DNA into a homologous supercoiled double-stranded DNA target, forming a displacement loop (D-loop).
-
Principle: The formation of a stable D-loop structure by RAD51 indicates successful homologous strand assimilation, a critical step in homologous recombination.
-
Methodology:
-
Purified hRAD51 protein is pre-incubated with a single-stranded DNA oligonucleotide in the presence or absence of RS-1 to allow for presynaptic filament formation.
-
A homologous supercoiled plasmid DNA (dsDNA) is added to the reaction.
-
The reaction is incubated to allow for D-loop formation.
-
The reaction is stopped, and the products are deproteinized.
-
The resulting DNA products are separated by agarose gel electrophoresis and visualized by autoradiography (if a radiolabeled oligonucleotide is used) or fluorescent staining.
-
The amount of D-loop formed is quantified to determine the stimulatory effect of RS-1.[1][3]
-
Cell Survival Assay for Cisplatin Resistance
This assay evaluates the in vivo effect of RS-1 on the ability of cells to survive treatment with a DNA cross-linking agent like cisplatin, which is repaired by the homologous recombination pathway.
-
Principle: By stimulating RAD51-mediated DNA repair, RS-1 is expected to increase the survival of cells treated with cisplatin.
-
Methodology:
-
Human cells (e.g., normal neonatal human dermal fibroblasts) are seeded in culture plates.
-
The cells are treated with varying concentrations of cisplatin in the presence or absence of a fixed concentration of RS-1 (e.g., 7.5 µM).
-
After a defined incubation period, the drug-containing medium is removed, and the cells are allowed to grow for several days to form colonies.
-
The colonies are then fixed, stained, and counted.
-
The surviving fraction of cells is calculated for each treatment condition to determine the protective effect of RS-1.[3]
-
Signaling Pathway and Visualization
RS-1 directly impacts the Homologous Recombination (HR) pathway for DNA double-strand break repair. The following diagram illustrates the key steps of this pathway and the point of intervention by RS-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pnas.org [pnas.org]
- 4. RS-1 | RAD51 stimulator | Enhances HDR and CRISPR/cas9- and TALEN-mediated knock-in efficiency | Hello Bio [hellobio.com]
- 5. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, commonly known as RS-1, is a cell-permeable allosteric regulator of the human RAD51 protein.[1] RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is critical for the high-fidelity repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2] RS-1 functions by stimulating the DNA binding and recombinase activities of RAD51, promoting the formation of active presynaptic filaments without affecting its ATPase activity.[1][3]
These application notes provide detailed protocols for the use of RS-1 in cell culture for two primary applications: inducing synthetic lethality in cancer cells that overexpress RAD51 and enhancing cellular resistance to DNA cross-linking agents.
Mechanism of Action: Allosteric Activation of RAD51
RS-1 acts as a stimulator of RAD51. It enhances the binding of RAD51 to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), a critical step in the initiation of homologous recombination.[1][4][5] In cancer cells with high basal levels of RAD51, treatment with RS-1 can lead to the formation of excessive, toxic RAD51-DNA complexes on undamaged chromatin, ultimately resulting in cell death.[1][2] This provides a therapeutic window to selectively target cancer cells. Conversely, by stimulating RAD51's DNA repair function, RS-1 can protect normal cells from the cytotoxic effects of DNA-damaging agents like cisplatin.[3]
Caption: Signaling pathway of RS-1 mediated RAD51 activation.
Data Presentation
| Parameter | Application 1: Cancer Cell Cytotoxicity | Application 2: Protection from DNA Damage | Reference |
| Cell Lines | PC3 (Prostate Cancer), other cancer cell lines with high RAD51 expression | Primary Human Neonatal Dermal Fibroblasts | [1],[3] |
| Compound | 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) | 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) | |
| Effective Concentration | 10 - 60 µM | 7.5 µM | [1][3] |
| Incubation Time | 6 - 48 hours | Pre-treatment or co-treatment with DNA damaging agent | [1] |
| Observed Effect | Increased RAD51 foci formation, induction of apoptosis/cell death | Increased resistance to cisplatin-induced cell death | [1][3] |
Experimental Protocols
Protocol 1: Induction of Cytotoxicity in Cancer Cells Overexpressing RAD51
This protocol is designed to exploit the high levels of RAD51 in cancer cells to induce selective cell death.
Materials:
-
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cancer cell line (e.g., PC3) and corresponding complete culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of RS-1 in DMSO. Store at -20°C.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: The following day, prepare serial dilutions of RS-1 in complete culture medium to achieve final concentrations ranging from 1 µM to 60 µM. Remove the old medium from the cells and add 100 µL of the RS-1 containing medium to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest RS-1 dose).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a preferred method (e.g., MTT assay). Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Caption: Workflow for assessing RS-1 cytotoxicity in cancer cells.
Protocol 2: Enhancing Cellular Resistance to DNA Cross-Linking Agents
This protocol details the use of RS-1 to protect cells from the cytotoxic effects of DNA cross-linking agents like cisplatin.
Materials:
-
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)
-
Cisplatin or another DNA cross-linking agent
-
DMSO, cell culture grade
-
Appropriate cell line (e.g., primary human fibroblasts) and complete culture medium
-
PBS
-
Cell viability assay kit
-
Multi-well cell culture plates
-
Standard cell culture equipment
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of RS-1 in DMSO and a stock solution of cisplatin in an appropriate solvent (e.g., 0.9% saline). Store at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment with RS-1: Prepare a working solution of RS-1 at 7.5 µM in complete culture medium.[3] Remove the old medium and add the RS-1 containing medium. Incubate for a pre-determined time (e.g., 2-4 hours).
-
Co-treatment: Prepare a medium containing both 7.5 µM RS-1 and the desired concentration of cisplatin. Remove the pre-treatment medium and add the co-treatment medium. Also, include control wells with medium only, cisplatin only, and RS-1 only.
-
Incubation: Incubate the cells for the desired treatment duration with the DNA damaging agent (e.g., 24 hours).
-
Washout and Recovery: After incubation, wash the cells with PBS and add fresh complete culture medium. Allow the cells to recover for 48-72 hours.
-
Cell Viability Assessment: Assess cell viability using a suitable assay.
-
Data Analysis: Compare the viability of cells treated with cisplatin alone to those co-treated with RS-1 and cisplatin to determine the protective effect of RS-1.
Caption: Workflow for assessing the protective effect of RS-1.
Troubleshooting
-
Low Solubility: If RS-1 precipitates in the culture medium, try preparing the final dilutions immediately before use and ensure the final DMSO concentration is below 0.5%.
-
High Variability: Ensure consistent cell seeding density and proper mixing of reagents.
-
No Effect: Confirm the expression level of RAD51 in the chosen cell line. The cytotoxic effects of RS-1 are more pronounced in cells with high RAD51 expression.[1] For protective effects, optimize the pre-incubation time and concentration of both RS-1 and the DNA damaging agent.
Conclusion
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a valuable tool for studying the homologous recombination pathway and for exploring novel cancer therapeutic strategies. The provided protocols offer a starting point for utilizing RS-1 in cell culture to either selectively kill cancer cells or to protect cells from genotoxic stress. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols provide a general framework for evaluating the antimicrobial properties of the compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The quantitative data presented herein is hypothetical and for illustrative purposes only , as specific experimental data for this compound is not available in the public domain. These protocols are based on established methodologies for antimicrobial susceptibility testing.
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a synthetic compound belonging to the benzamide class, which is of interest for potential antimicrobial activity. This document outlines the standardized protocols for determining its efficacy against a panel of pathogenic bacteria and fungi. The primary assays described are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Disk Diffusion method.
Hypothetical Antimicrobial Activity Data
The following tables summarize the potential antimicrobial activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide against common pathogens.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
| Test Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 25923 | 16 |
| Bacillus subtilis | 6633 | 32 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | 128 |
| Fungi | ||
| Candida albicans | 10231 | 64 |
| Aspergillus niger | 16404 | >256 |
Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
| Test Microorganism | Strain (ATCC) | MBC/MFC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 25923 | 32 |
| Bacillus subtilis | 6633 | 64 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25922 | 128 |
| Pseudomonas aeruginosa | 27853 | >256 |
| Fungi | ||
| Candida albicans | 10231 | 128 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a common technique for determining MIC.[2][3][4]
Materials:
-
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (test compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 5 x 10^5 CFU/mL
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it with broth to the highest desired concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells for a positive control (a known antibiotic), a negative control (sterile broth), and a growth control (inoculum in broth without any antimicrobial agent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[2][5]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[2]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][7] This test is performed after the MIC is determined.[8]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
Subculturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Plating: Spread the aliquots onto separate, appropriately labeled nutrient agar plates.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum, determined by the absence of colony formation on the agar plates.[7][8]
Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent.[9]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Sterile filter paper disks
-
Known concentration of the test compound
-
Positive control disks (e.g., Ciprofloxacin)
-
Sterile swabs
Procedure:
-
Inoculation: Uniformly streak the surface of an MHA plate with a sterile swab dipped in the standardized bacterial inoculum.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place a positive control disk.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).[10] A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[10]
Visualized Workflows
Caption: Workflow for determining MIC and MBC.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. protocols.io [protocols.io]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. microchemlab.com [microchemlab.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Note: Evaluation of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a novel small molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents. Notably, derivatives of this scaffold have been explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The structural features of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, including the benzamide and sulfonyl moieties, suggest its potential as a modulator of kinase activity. This document provides a detailed protocol for evaluating the inhibitory activity of this compound against a representative tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research.
Principle
The in vitro kinase assay described herein is a bioluminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. The half-maximal inhibitory concentration (IC50) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is determined by measuring the residual kinase activity at various concentrations of the compound. Additionally, a cell-based proliferation assay is outlined to assess the compound's cytotoxic or anti-proliferative effects on cancer cell lines.
Quantitative Data
The following table summarizes hypothetical data for the inhibitory activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide against the EGFR kinase and its effect on the proliferation of the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
| Assay Type | Target/Cell Line | Parameter | Value (Hypothetical) |
| In Vitro Kinase Assay | EGFR | IC50 | 150 nM |
| Cell Proliferation Assay | A431 Cells | GI50 | 1.2 µM |
Table 1: Hypothetical Inhibitory Activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. IC50 represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity in vitro. GI50 is the concentration that causes a 50% reduction in the proliferation of A431 cells.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
Materials:
-
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
-
Recombinant human EGFR kinase (active)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 25 µL of ATP solution in kinase buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Allow the plate to equilibrate to room temperature for 5-10 minutes.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
Materials:
-
A431 human epidermoid carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A431 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the GI50 value by fitting the data to a dose-response curve.
-
Visualizations
Figure 1: Workflow for the in vitro EGFR kinase inhibition assay.
Figure 2: Simplified EGFR signaling pathway and the putative inhibitory action of the compound.
Application Notes and Protocols: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide as a Potential Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a novel aromatic sulfonamide with significant potential as an inhibitor of carbonic anhydrases (CAs). Its chemical structure, incorporating both a benzamide and a sulfonamide moiety, places it within a well-established class of compounds known for their potent inhibitory activity against this enzyme family. Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and various metabolic pathways.[1][2][3][4] The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of disorders such as glaucoma, epilepsy, and certain types of cancer.[5]
These application notes provide a comprehensive overview of the methodologies to synthesize and evaluate the inhibitory potential of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide against various human carbonic anhydrase (hCA) isoforms. The detailed protocols are intended to guide researchers in the characterization of this compound and similar molecules.
Data Presentation
Given the novelty of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, experimental data is not yet publicly available. The following tables present hypothetical, yet plausible, inhibitory data based on the activity of structurally related sulfonamides against key hCA isoforms. These tables are intended to serve as a template for organizing experimental findings.
Table 1: Inhibitory Activity (IC₅₀) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide against various hCA isoforms.
| hCA Isoform | IC₅₀ (nM) | Standard Deviation (± nM) |
| hCA I | 150 | 12.5 |
| hCA II | 25 | 3.1 |
| hCA IX | 10 | 1.8 |
| hCA XII | 18 | 2.5 |
Table 2: Selectivity Profile of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
| hCA Isoform Ratio | Selectivity Index (IC₅₀ Ratio) |
| hCA I / hCA II | 6.0 |
| hCA I / hCA IX | 15.0 |
| hCA I / hCA XII | 8.3 |
| hCA II / hCA IX | 2.5 |
| hCA II / hCA XII | 1.4 |
Experimental Protocols
Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
This protocol describes a plausible multi-step synthesis based on established methods for preparing N-benzamides and sulfonamides.
Workflow for Synthesis:
Caption: Proposed synthesis workflow for the target compound.
Materials:
-
4-Bromo-3-(chlorosulfonyl)benzoic acid
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
4-Bromoaniline
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 4-bromo-3-(benzylsulfamoyl)benzoic acid (Intermediate Sulfonamide):
-
Dissolve 4-bromo-3-(chlorosulfonyl)benzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzylamine and pyridine in DCM dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate sulfonamide.
-
-
Synthesis of 4-bromo-3-(benzylsulfamoyl)benzoyl chloride (Intermediate Acyl Chloride):
-
Suspend the intermediate sulfonamide in thionyl chloride.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
-
-
Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (Target Compound):
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of 4-bromoaniline and pyridine in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in step 1.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol is adapted for measuring the inhibition of the CO₂ hydration activity of carbonic anhydrase.[6][7][8][9]
Workflow for Stopped-Flow Assay:
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
-
Tris-HCl buffer
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the hCA isoforms in Tris-HCl buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Protocol:
-
Load one syringe of the stopped-flow instrument with the enzyme solution and the desired concentration of the inhibitor.
-
Load the second syringe with CO₂-saturated buffer containing the pH indicator.
-
The instrument rapidly mixes the two solutions, initiating the enzymatic hydration of CO₂.
-
The conversion of CO₂ to carbonic acid leads to a drop in pH, which is monitored by the change in absorbance of the pH indicator.
-
The initial rate of the reaction is determined from the linear portion of the absorbance change over time.
-
-
Data Analysis:
-
Perform the assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Determination of IC₅₀ Values
The IC₅₀ value, the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a key parameter for quantifying the potency of an enzyme inhibitor.
Logical Flow for IC₅₀ Determination:
Caption: Logical workflow for the determination of IC₅₀ values.
Procedure:
-
Follow the protocol for the carbonic anhydrase inhibition assay, using a series of at least 6-8 different concentrations of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
-
Include a positive control (a known CA inhibitor, e.g., acetazolamide) and a negative control (no inhibitor).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))
-
Use graphing software (e.g., GraphPad Prism, Origin) to plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model for a sigmoidal dose-response curve to calculate the IC₅₀ value.
Signaling Pathways and Physiological Relevance
Carbonic anhydrases are involved in numerous physiological and pathological processes. The inhibition of specific isoforms can have significant therapeutic effects.
Carbonic Anhydrase in pH Regulation and CO₂ Transport:
Caption: The fundamental reaction catalyzed by carbonic anhydrase.
Role of hCA IX in Tumor Hypoxia:
Tumor-associated isoform hCA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of hCA IX is a promising anti-cancer strategy.
Caption: Inhibition of hCA IX in the tumor microenvironment.
These protocols and notes provide a framework for the investigation of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide as a potential carbonic anhydrase inhibitor. The strong precedent for sulfonamides as CA inhibitors suggests that this compound is a promising candidate for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Carbonic Anhydrases and their Physiological Roles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of proposed analytical methods for the detection and quantification of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Due to the absence of specific validated methods for this compound in the public domain, the following protocols are based on established analytical methodologies for structurally related compounds, such as sulfonamides and brominated aromatic compounds. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Analytical Methodologies
A reversed-phase HPLC method is proposed as the primary technique for the quantification of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. This approach is widely used for the analysis of sulfonamide derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis and quantification in pharmaceutical formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Proposed):
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated around 254 nm (based on the aromatic nature of the compound). A full UV scan of a standard solution is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL |
Quantitative Data (Expected Performance based on similar assays):
| Parameter | Expected Range |
|---|---|
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of trace amounts of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in complex matrices such as biological fluids, LC-MS/MS is the recommended method due to its high sensitivity and specificity.
Instrumentation:
-
LC system as described for HPLC-UV
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions: The same chromatographic conditions as for the HPLC-UV method can be adapted, potentially with a lower flow rate (e.g., 0.4-0.6 mL/min) to enhance MS sensitivity.
Mass Spectrometry Conditions (Proposed):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode to be determined by infusion of a standard solution. |
| Precursor Ion (Q1) | The m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. |
| Product Ions (Q3) | At least two characteristic fragment ions for Multiple Reaction Monitoring (MRM). |
| Collision Energy | To be optimized for each MRM transition. |
| Source Temperature | 350 - 450 °C |
Quantitative Data (Expected Performance based on similar assays):
| Parameter | Expected Range |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 3 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Protocol 2: Sample Preparation from a Pharmaceutical Formulation (e.g., Tablet)
-
Sample Weighing: Weigh and finely powder a representative number of tablets.
-
Extraction: Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) and transfer it to a volumetric flask.
-
Dissolution: Add a suitable dissolution solvent (e.g., a mixture of acetonitrile and water) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Dilution: Dilute to the mark with the dissolution solvent and mix well.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC or LC-MS/MS system.
Protocol 3: Sample Preparation from a Biological Matrix (e.g., Plasma) - Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard and 1 mL of a protein precipitation agent (e.g., acetonitrile or methanol). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in a known volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Application Notes and Protocols: RS-1 (RAD51-Stimulatory Compound-1) in High-Throughput Screening
Compound Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide Synonym: RS-1, RAD51-Stimulatory Compound-1
Introduction
RS-1 is a cell-permeable sulfonamido-benzamide compound identified through high-throughput screening as a stimulator of the human RAD51 protein.[1] RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is critical for the repair of DNA double-strand breaks (DSBs) and maintaining genomic stability.[2][3] RS-1 acts as an allosteric activator, enhancing the binding of RAD51 to single-stranded DNA (ssDNA) to form the presynaptic filament, a crucial step in initiating DNA strand exchange.[1] This potentiation of RAD51 activity makes RS-1 a valuable tool for studying the mechanisms of homologous recombination and has potential applications in cancer therapy and genome editing.[1][4][5]
These application notes provide an overview of the utility of RS-1 in high-throughput screening and related assays, along with detailed protocols for its use.
Data Presentation
Quantitative Data for RS-1
| Parameter | Value | Assay Conditions | Reference |
| Kd | 48 - 107 nM | Binding of hRAD51 to DNA in the presence of ATP, ADP, or no nucleotide cofactor. | [6] |
| Effective Concentration | 5 - 25 µM | Stimulation of RAD51-mediated D-loop formation in vitro. | [6] |
| Cellular Activity | 7.5 µM | Promotes resistance of human cells to cisplatin. | [6] |
| Cellular Activity | 7.5 - 15 µM | Enhances Cas9-mediated knock-in efficiency in rabbit embryos. | [6] |
Signaling Pathway
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway for DNA double-strand break repair, the process stimulated by RS-1.
Caption: RAD51 pathway in homologous recombination.
Experimental Protocols
High-Throughput Screening for RAD51 Modulators (Primary Screen)
This protocol describes a fluorescence polarization (FP)-based high-throughput assay to identify compounds that modulate the binding of RAD51 to ssDNA. This method was instrumental in the discovery of RS-1.[1]
Workflow Diagram:
Caption: HTS workflow for identifying RAD51 modulators.
Methodology:
-
Compound Plating: Dispense compounds from a chemical library into 384-well microplates at the desired final concentration (e.g., 10 µM).
-
Protein Addition: Add purified human RAD51 protein to each well. The final concentration of RAD51 should be optimized for the assay (e.g., 200 nM).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 15 minutes) to allow for compound-protein interaction.
-
Substrate Addition: Add a fluorescently labeled single-stranded DNA oligonucleotide (e.g., with a 5'-fluorescein tag) to each well. The final concentration should be in the low nanomolar range (e.g., 5 nM).
-
Final Incubation: Incubate the plates at room temperature for a further period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Compare the FP values of wells containing test compounds to positive (RAD51 + ssDNA, no compound) and negative (ssDNA only) controls. A significant increase in FP suggests a stimulatory effect on RAD51-ssDNA binding, as seen with RS-1.
RAD51-Mediated D-Loop Formation Assay (Secondary Assay)
This assay confirms the functional effect of hit compounds from the primary screen on the strand invasion activity of RAD51.[7][8]
Workflow Diagram:
Caption: Workflow for the RAD51 D-loop formation assay.
Methodology:
-
Presynaptic Filament Formation:
-
In a microcentrifuge tube, combine reaction buffer (containing ATP and an ATP regeneration system), purified human RAD51 protein, and the test compound (e.g., RS-1 at various concentrations).
-
Add a radiolabeled (e.g., 32P) single-stranded DNA oligonucleotide.
-
Incubate the mixture at 37°C for 5-10 minutes to allow the formation of the RAD51-ssDNA presynaptic filament.
-
-
D-Loop Reaction:
-
Initiate the strand invasion reaction by adding a homologous supercoiled double-stranded DNA plasmid to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing SDS and Proteinase K.
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the radiolabeled DNA species by autoradiography. The formation of a slower-migrating D-loop product indicates successful strand invasion.
-
Quantify the D-loop formation to determine the stimulatory effect of the compound. RS-1 has been shown to increase D-loop formation by 5- to 11-fold.[1][5]
-
Conclusion
RS-1 is a well-characterized small molecule activator of RAD51, identified through high-throughput screening. Its ability to stimulate homologous recombination makes it an invaluable research tool for dissecting DNA repair pathways. The provided protocols for high-throughput screening and the confirmatory D-loop assay offer a robust framework for identifying and characterizing novel modulators of RAD51, with potential therapeutic applications in oncology and gene therapy.
References
- 1. pnas.org [pnas.org]
- 2. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assay for human Rad51-mediated DNA displacement loop formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a complex organic molecule containing sulfonamide and benzamide functionalities. Compounds of this nature often exhibit poor aqueous solubility, posing a challenge for in vitro and in vivo studies. This document provides detailed protocols and application notes for the dissolution of this compound and outlines a hypothetical signaling pathway based on the known biological activities of structurally related molecules.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is provided below. These values can help in selecting appropriate dissolution strategies.
| Property | Predicted Value | Source |
| Molecular Formula | C₂₀H₁₆Br₂N₂O₃S | PubChem |
| Molecular Weight | 524.2 g/mol | PubChem |
| XLogP3 | 5.6 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
Note: These properties are computationally predicted and have not been experimentally verified.
Dissolution Protocols for Poorly Soluble Compounds
Due to its predicted high lipophilicity (XLogP3 = 5.6), 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is expected to have low solubility in aqueous solutions. The following are general protocols for dissolving poorly soluble compounds for research purposes.
Stock Solution Preparation using Organic Solvents
For in vitro assays, a concentrated stock solution in an organic solvent is typically prepared first and then diluted into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1]
Experimental Protocol:
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1-10 mg) using a calibrated analytical balance.
-
Solvent Addition: Add a precise volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Facilitate dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C) or sonication in a water bath until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption and degradation.
Table 1: Recommended Starting Solvents for Solubility Testing
| Solvent | Class | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Excellent for creating high-concentration stock solutions.[1] |
| Dimethylformamide (DMF) | Polar aprotic | Similar to DMSO, can be used as an alternative. |
| Ethanol | Polar protic | May be suitable for some applications, less toxic than DMSO or DMF. |
| Methanol | Polar protic | Can be used for initial solubility screening. |
| Dichloromethane (DCM) | Nonpolar | Useful for dissolving highly lipophilic compounds. |
| Acetone | Polar aprotic | Can be a good solvent for a range of organic compounds. |
Co-solvent Systems
For experiments requiring a higher proportion of aqueous buffer, a co-solvent system can be employed. This involves using a water-miscible organic solvent to aid in the dissolution of the compound in the final aqueous medium.
Experimental Protocol:
-
Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol) as described above.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, TRIS, cell culture media).
-
It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity.
pH Modification
The solubility of compounds with ionizable groups can be significantly influenced by pH. The sulfonamide and amide moieties in the target molecule may have pKa values that allow for increased solubility at certain pH ranges.
Experimental Protocol:
-
Prepare a suspension of the compound in an aqueous buffer.
-
Gradually add small volumes of an acidic (e.g., 1N HCl) or basic (e.g., 1N NaOH) solution while monitoring for dissolution.
-
Determine the pH at which the compound fully dissolves. Note that pH-induced degradation is a possibility and should be assessed.
Hypothetical Biological Activity and Signaling Pathway
Disclaimer: The following signaling pathway is hypothetical and based on the known mechanisms of action of other sulfonamide and N-phenylbenzamide derivatives. The actual biological target and pathway for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide have not been experimentally determined.
Many sulfonamide-containing compounds are known to act as inhibitors of enzymes such as carbonic anhydrases or kinases.[2][3] N-phenylbenzamide derivatives have been reported to possess a range of biological activities, including antiviral and antibacterial properties.[4][5][6] One potential mechanism of action for a molecule with this structure could be the inhibition of a kinase signaling pathway, such as the p38 MAPK pathway, which is involved in cellular stress responses and inflammation.
Hypothetical p38 MAPK Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism where the compound acts as an inhibitor of p38 MAPK, preventing the downstream phosphorylation of transcription factors and subsequent gene expression.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Experimental Workflow for Target Identification
The following workflow outlines a general approach to identify the biological target of a novel compound.
Caption: General experimental workflow for target identification.
Summary and Recommendations
The successful use of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in research settings is critically dependent on establishing a reliable dissolution protocol. Due to its predicted poor aqueous solubility, the use of organic solvents like DMSO to create concentrated stock solutions is recommended as a starting point. Further optimization using co-solvents or pH adjustments may be necessary depending on the specific experimental requirements. The biological activity of this compound is currently unknown, and the provided signaling pathway is a hypothetical model based on related chemical structures. Experimental validation is essential to determine the actual mechanism of action.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a novel small molecule activator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a wide range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. In certain pathological conditions associated with oxidative stress, the heme moiety of sGC can become oxidized, rendering the enzyme insensitive to its endogenous activator, NO. sGC activators are a class of compounds that can stimulate the oxidized, NO-insensitive form of sGC, thereby restoring the vasodilatory and other beneficial effects of the NO-sGC-cGMP pathway.[1][2][3] This makes 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide a promising candidate for therapeutic intervention in diseases characterized by impaired NO signaling, such as cardiovascular diseases (e.g., hypertension, heart failure, atherosclerosis), fibrosis, and certain inflammatory conditions.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in murine models.
Mechanism of Action: Soluble Guanylate Cyclase (sGC) Activation
The proposed mechanism of action for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is the direct activation of soluble guanylate cyclase. This process is independent of nitric oxide and is particularly effective on the oxidized form of the enzyme.
Quantitative Data Summary
The following tables present hypothetical yet representative data for in vivo studies of an sGC activator like 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in mice. These tables are intended to serve as a template for data presentation.
Table 1: Pharmacokinetic Parameters in C57BL/6 Mice Following a Single Oral Dose (30 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 150 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-24) (Area Under the Curve) | ng·h/mL | 8500 ± 900 |
| t1/2 (Half-life) | h | 6.2 ± 0.8 |
| Bioavailability | % | 45 ± 5 |
Table 2: Efficacy in a Spontaneously Hypertensive Mouse Model (4-week treatment)
| Treatment Group | Dose (mg/kg/day, p.o.) | Change in Systolic Blood Pressure (mmHg) |
| Vehicle | - | +5 ± 2 |
| Compound | 10 | -15 ± 3 |
| Compound | 30 | -25 ± 4 |
| Positive Control (e.g., Riociguat) | 10 | -22 ± 4 |
| p < 0.05 vs. Vehicle |
Table 3: Biomarker Analysis (Plasma cGMP levels)
| Treatment Group | Dose (mg/kg, single dose) | Plasma cGMP (pmol/mL) at 2h post-dose |
| Vehicle | - | 15 ± 3 |
| Compound | 10 | 45 ± 7 |
| Compound | 30 | 78 ± 10 |
| *p < 0.05 vs. Vehicle |
Experimental Protocols
I. Animal Models
For studying the effects of an sGC activator, various mouse models can be employed depending on the therapeutic area of interest.
-
Cardiovascular Models:
-
Spontaneously Hypertensive Rats (SHR) or Mice: To evaluate effects on blood pressure.
-
Transverse Aortic Constriction (TAC) Model: To induce pressure-overload cardiac hypertrophy and heart failure.
-
Apolipoprotein E-deficient (ApoE-/-) Mice: Fed a high-fat diet to study effects on atherosclerosis.
-
-
Fibrosis Models:
-
Bleomycin-induced Pulmonary Fibrosis: To assess anti-fibrotic effects in the lung.
-
Unilateral Ureteral Obstruction (UUO): To model renal fibrosis.
-
II. Drug Formulation and Administration
-
Formulation: For oral administration, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For intraperitoneal (IP) or intravenous (IV) injection, the compound may need to be dissolved in a vehicle like a solution of 10% DMSO, 40% PEG300, and 50% saline. The solubility and stability of the compound in the chosen vehicle should be confirmed.
-
Administration:
-
Oral Gavage (p.o.): A common route for daily administration in chronic studies.
-
Intraperitoneal Injection (i.p.): Suitable for acute studies or when oral bioavailability is low.
-
Intravenous Injection (i.v.): For determining pharmacokinetic parameters like clearance and volume of distribution.
-
III. Pharmacokinetic (PK) Study Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: At least 7 days under standard laboratory conditions.
-
Grouping: Assign mice to different groups for IV and oral administration.
-
Dosing:
-
IV: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
IV. Efficacy Study Protocol: Antihypertensive Effect
-
Animals: Spontaneously hypertensive mice (e.g., BPH/2J).
-
Acclimatization and Baseline Measurement: Acclimatize mice to the blood pressure measurement procedure for at least one week. Measure baseline systolic blood pressure using a non-invasive tail-cuff method.
-
Grouping: Randomize mice into vehicle, compound-treated (multiple doses), and positive control groups.
-
Treatment: Administer the compound or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure blood pressure weekly throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for biomarker analysis (e.g., cGMP levels) and tissues (e.g., heart, aorta) for histological or molecular analysis.
V. Pharmacodynamic (PD) Biomarker Protocol: Plasma cGMP Measurement
-
Dosing: Administer a single dose of the compound or vehicle to mice.
-
Blood Collection: Collect blood at the time of expected peak plasma concentration (Tmax) determined from the PK study.
-
Sample Processing: Collect blood into tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, in addition to an anticoagulant. Centrifuge to obtain plasma.
-
cGMP Assay: Measure cGMP levels in plasma using a commercially available ELISA kit according to the manufacturer's instructions.
VI. Preliminary Toxicology Assessment
-
Acute Toxicity: Administer a single high dose of the compound and monitor for signs of toxicity and mortality for up to 14 days.
-
Sub-chronic Toxicity: In the context of the efficacy study, monitor for:
-
Changes in body weight and food/water consumption.
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur).
-
At termination, perform gross necropsy and collect major organs (liver, kidney, heart, etc.) for histopathological examination.
-
Collect blood for clinical chemistry and hematology analysis.
-
Conclusion
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide represents a promising sGC activator with potential therapeutic applications in diseases associated with endothelial dysfunction and oxidative stress. The protocols outlined above provide a framework for the systematic in vivo evaluation of this compound in mice, from initial pharmacokinetic profiling to efficacy and safety assessment. Rigorous experimental design and adherence to these protocols will be crucial in elucidating the therapeutic potential of this novel compound.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Soluble Guanylyl Cyclase during Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
Application Notes and Protocols for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
The compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide , also identified as RS-1 , is a small molecule that has garnered significant interest in cancer research not as a conventional cytotoxic agent, but as a potent modulator of the DNA repair protein RAD51.[1][2] RAD51 is a central enzyme in the Homology-Directed Repair (HDR) pathway, which is critical for the error-free repair of DNA double-strand breaks (DSBs).[3][4]
The applications of RS-1 in oncology are twofold:
-
A Novel Therapeutic Strategy: Exploiting the overexpression of RAD51 common in many cancers to induce selective cancer cell death.[5][6]
-
A Tool for Advanced Cancer Modeling: Enhancing the efficiency of CRISPR/Cas9-mediated gene editing to create precise cellular and animal models of cancer.[2][7]
This document provides detailed application notes, experimental protocols, and a summary of the compound's mechanism, alongside data for structurally related benzamide and sulfonamide derivatives that exhibit anticancer properties through different mechanisms.
Mechanism of Action: RAD51 Stimulation
RS-1 functions by directly stimulating the activity of the RAD51 recombinase. In vitro studies have shown that RS-1 enhances the binding of RAD51 to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA).[8] It promotes the formation and stabilization of the active RAD51-ssDNA nucleoprotein filament, a critical step for searching and invading a homologous DNA template to initiate repair.[1][9] This stimulation of the HDR pathway is the basis for its primary applications in cancer research.
Figure 1. Mechanism of RS-1 in the Homology-Directed Repair (HDR) pathway.
Application I: A Therapeutic Agent for RAD51-Overexpressing Cancers
Scientific Principle
Many cancer types, including breast, pancreatic, and non-small cell lung cancers, overexpress RAD51, which can contribute to resistance against DNA-damaging chemotherapies and radiation.[1][10] However, this overexpression can be a double-edged sword. Excessively high levels of RAD51 can lead to the formation of aberrant, genotoxic protein complexes on undamaged chromatin, causing genomic instability and cell death.[5][11]
RS-1 exploits this vulnerability. By further stimulating RAD51's DNA binding activity, RS-1 pushes cancer cells with already high RAD51 levels over a toxic threshold, leading to the formation of lethal RAD51 foci, G2/M cell cycle arrest, and apoptosis, with minimal effect on non-cancerous cells.[5][6]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide and encountering challenges with its solubility. This document provides a series of troubleshooting steps, frequently asked questions, and detailed experimental protocols to address these issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that affect its solubility?
A1: Based on its chemical structure, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is predicted to be a poorly water-soluble compound. Key structural features contributing to this are:
-
Multiple Aromatic Rings: The presence of three phenyl rings results in a large, hydrophobic molecule.
-
Halogen Substituents: The two bromine atoms further increase the compound's lipophilicity.
-
High Molecular Weight: A higher molecular weight often correlates with decreased aqueous solubility.
-
Potential for Strong Crystal Lattice Energy: The amide and sulfonamide groups can participate in strong intermolecular hydrogen bonding, leading to a stable, less soluble crystal structure.
Q2: What is the acidic/basic nature of this compound and how does it influence solubility?
A2: The compound has two key ionizable groups:
-
Sulfonamide (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is weakly acidic, with a pKa typically in the range of 9-11.[1] At pH values above its pKa, this group will deprotonate to form a more soluble anionic salt.
-
Benzylamino (-NH-CH₂-Ph): The nitrogen in the benzylamino group is weakly basic. At pH values below its pKa, it can be protonated, forming a more soluble cationic salt.
Therefore, the solubility of this compound is expected to be pH-dependent, exhibiting a "U-shaped" solubility profile with the lowest solubility at its isoelectric point and increased solubility at both acidic and alkaline pH.[2][3]
Q3: What are the most common organic solvents for dissolving this compound?
A3: Given its hydrophobic nature, the compound is expected to be more soluble in polar aprotic solvents. Commonly used solvents for this class of molecules include:
-
Dimethyl sulfoxide (DMSO)[4]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol and Ethanol (to a lesser extent)
For in vitro and in vivo studies, it is crucial to use solvents with low toxicity.[5]
Q4: Are there any initial strategies I should try to improve aqueous solubility for biological assays?
A4: For initial screening in biological assays, the following strategies are recommended:
-
Co-solvents: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer.[5][6] Be mindful of the final DMSO concentration, as it can affect cell viability and assay performance.
-
pH Adjustment: If your assay allows, adjusting the pH of the buffer away from the compound's isoelectric point can significantly increase solubility.[7][8]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.[8]
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity than DMSO. The compound is crashing out of solution upon dilution. | 1. Decrease Stock Concentration: Use a lower concentration stock solution in DMSO. 2. Increase Final DMSO %: Ensure the final concentration of DMSO in the assay is as high as tolerable for the experimental system. 3. Use a Co-solvent System: Instead of just DMSO, try a mixture of DMSO and a less non-polar co-solvent like ethanol or PEG 400.[5] 4. Incorporate Surfactants: Add a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant to the aqueous buffer. |
| Low or inconsistent results in biological assays. | Poor solubility may lead to an actual concentration in the assay that is much lower than the nominal concentration. The compound may be precipitating over time. | 1. Verify Solubility: Experimentally determine the kinetic solubility in your specific assay buffer (see Protocol 1).[9][10] 2. Use a Formulation: Consider using a formulation approach like cyclodextrin complexation (see Protocol 3) or a solid dispersion to improve bioavailability in the assay.[8][11] 3. Visual Inspection: Before and after the assay, visually inspect the wells for any signs of precipitation. |
| Difficulty preparing a stock solution of sufficient concentration. | The compound has low solubility even in organic solvents. | 1. Solvent Screening: Test a range of solvents to find the one with the highest solubilizing capacity (e.g., DMSO, DMF, NMP). 2. Gentle Heating: Gently warm the solution while stirring to aid dissolution. Be cautious of potential degradation at high temperatures. 3. Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution. |
| Compound is not stable in the chosen solvent or formulation. | The compound may be degrading due to pH, light, or reaction with excipients. | 1. Stability Studies: Conduct short-term stability studies of your stock solution and final formulation under the experimental conditions. 2. Protect from Light: Store solutions in amber vials or protect from light if the compound is found to be light-sensitive. 3. pH Control: Use buffers to maintain a stable pH where the compound is most stable. |
Data Presentation: Solubility in Common Solvents
The following table summarizes the hypothetical solubility of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in various solvents at 25°C.
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.001 | Practically Insoluble |
| Phosphate-Buffered Saline (pH 7.4) | < 0.001 | Practically Insoluble |
| Methanol | 2.5 | Slightly Soluble |
| Ethanol | 1.8 | Slightly Soluble |
| Dichloromethane (DCM) | 15.0 | Soluble |
| Dimethylformamide (DMF) | > 50 | Freely Soluble |
| Dimethyl sulfoxide (DMSO) | > 100 | Very Soluble |
III. Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol outlines a high-throughput method to determine the kinetic solubility of a compound in an aqueous buffer.[9][10]
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
96-well microplate (non-binding surface recommended).
-
Plate shaker.
-
UV-Vis plate reader or HPLC-UV system.
Procedure:
-
Add 198 µL of the aqueous buffer to each well of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) or analyze the supernatant by HPLC-UV to determine the concentration of the dissolved compound.
-
The measured concentration is the kinetic solubility.
Protocol 2: Improving Solubility with Co-solvents
This protocol describes how to use a co-solvent system to enhance the aqueous solubility of the compound.[5][6]
Materials:
-
Compound powder.
-
Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol.
-
Aqueous buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a series of co-solvent mixtures (e.g., 50:50 DMSO:PEG 400, 30:70 Ethanol:Propylene Glycol).
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent mixture (e.g., 20 mg/mL).
-
Serially dilute this stock solution into the aqueous buffer.
-
Visually inspect for precipitation at each dilution step.
-
Determine the highest concentration that remains clear after a set period (e.g., 24 hours) as the enhanced solubility.
Protocol 3: Improving Solubility by Cyclodextrin Complexation
This protocol details the use of cyclodextrins to form inclusion complexes and improve aqueous solubility.[8][9]
Materials:
-
Compound powder.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer.
-
Magnetic stirrer and stir bar.
-
0.22 µm syringe filter.
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of the compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved solid.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the solubility in the cyclodextrin solution.
Data Presentation: Solubility Enhancement Summary
The following table provides a hypothetical comparison of different solubility enhancement techniques.
| Method | Solvent/Vehicle | Achieved Solubility (µg/mL) | Fold Increase |
| Baseline | PBS, pH 7.4 | 0.1 | 1 |
| pH Adjustment | pH 10.0 Buffer | 5.2 | 52 |
| Co-solvency | 20% DMSO in PBS | 2.8 | 28 |
| Co-solvency | 40% PEG 400 in PBS | 15.5 | 155 |
| Complexation | 10% HP-β-CD in PBS | 85.0 | 850 |
IV. Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting logic for compound precipitation.
General Strategy for Solubility Enhancement
Caption: Overview of solubility enhancement strategies.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility of Sulphonamides | The BMJ [bmj.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. ijpsjournal.com [ijpsjournal.com]
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide stability issues in solution
Technical Support Center: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
Disclaimer: The following guide is a representative example based on the chemical properties of structurally related molecules, including sulfonamides, benzamides, and brominated aromatic compounds. Specific stability data for "3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide" is not publicly available. Researchers should use this information as a starting point and validate findings with their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical moieties in this compound that might influence its stability?
A1: The molecule contains several functional groups that can affect its stability in solution:
-
Sulfonamide Linkage (-SO₂NH-): This group can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Amide Linkage (-CONH-): Amide bonds are generally stable but can undergo hydrolysis under harsh pH and temperature conditions.
-
Brominated Aromatic Rings: The carbon-bromine (C-Br) bonds are typically stable. However, the presence of bromine, an electron-withdrawing group, can influence the reactivity of the aromatic rings. Aromatic compounds themselves are generally stable.[1]
-
Benzylamine Group: This group could be susceptible to oxidation.
Q2: What are the most likely degradation pathways for this molecule in solution?
A2: Based on its structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the sulfonamide or amide bond, leading to the formation of the corresponding sulfonic acid/amine and carboxylic acid/aniline fragments. Studies on N-phenylbenzamide have shown hydrolysis can lead to benzoic acid and aniline.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds.
-
Oxidation: The benzylamine and sulfonamide moieties could be susceptible to oxidative degradation.
Q3: What solvents are recommended for preparing stock solutions?
A3: For initial studies, it is recommended to use aprotic, anhydrous solvents such as DMSO or DMF to minimize the risk of solvolysis. For aqueous-based assays, stock solutions in DMSO can be diluted into the aqueous buffer immediately before use. It is crucial to assess the compound's solubility and stability in the chosen solvent system as part of the experimental setup.
Q4: How should I monitor the stability of the compound over time?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[3] This method should be capable of separating the parent compound from its potential degradation products.[3][4] Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.[3][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Poor aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) if compatible with the experiment.- Prepare a more dilute solution.- Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent. |
| Change in Solution Color (e.g., Yellowing) | Oxidative degradation or formation of a chromophoric degradation product. | - Prepare solutions fresh before use.- Degas solvents to remove dissolved oxygen.- Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).- Include an antioxidant in the formulation if permissible for the application. |
| Loss of Potency or Activity in Assays | Chemical degradation of the compound. | - Perform a forced degradation study (see protocol below) to identify conditions that cause instability (pH, light, temperature).- Analyze the sample by HPLC to quantify the remaining parent compound and detect degradation products.[3][5]- Adjust storage conditions based on stability data (e.g., store at -20°C or -80°C, protect from light). |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | - Use LC-MS to determine the mass of the new peaks and hypothesize their structures.[3]- Compare the chromatogram to samples from forced degradation studies to identify the degradation pathway.- Re-evaluate the solution preparation and storage procedures to minimize degradation. |
Summarized Stability Data (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate how stability information could be presented.
| Condition | Time | % Recovery of Parent Compound | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24h | 85.2% | Sulfonamide hydrolysis product |
| 0.1 M NaOH | 24h | 78.5% | Amide and Sulfonamide hydrolysis products |
| 3% H₂O₂ | 24h | 92.1% | Oxidized benzylamine derivative |
| UV Light (254 nm) | 24h | 89.7% | Photodegradation products |
| 40°C | 7 days | 98.5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the intrinsic stability of the molecule and potential degradation pathways under stress conditions.
Materials:
-
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
-
HPLC-grade acetonitrile, methanol, and water
-
DMSO (anhydrous)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Photostability: Expose a 100 µg/mL solution (in a transparent container) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
Thermal Stress: Incubate a solid sample and a solution sample at 60°C for 7 days.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining and characterize any significant degradation products.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Hypothetical Degradation Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
minimizing off-target effects of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide and other novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel inhibitor like 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide?
A1: Off-target effects occur when a drug or small molecule inhibitor interacts with unintended molecular targets within a biological system.[1] These unintended interactions can lead to a range of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse effects in clinical applications. For a novel compound, characterizing these effects is crucial to ensure that the observed phenotype is a direct result of modulating the intended target.
Q2: How can I preemptively assess the potential off-target profile of this compound?
A2: Before extensive wet-lab experiments, computational or in silico methods can predict potential off-target interactions.[2][3] These approaches utilize the chemical structure of the inhibitor to screen against databases of known protein binding sites. This can help identify potential off-target candidates for subsequent experimental validation.
Q3: What is the first experimental step to characterize the selectivity of my inhibitor?
A3: A primary and crucial step is to perform a broad in vitro kinase panel screening. Many small molecule inhibitors target ATP-binding pockets, which are conserved across the kinome. Profiling your compound against a large panel of kinases, even at a single high concentration initially, can provide a rapid overview of its selectivity.[4]
Q4: What is a suitable starting concentration for my experiments to minimize off-target effects?
A4: The optimal concentration should be determined empirically, but a general guideline is to use the lowest concentration that elicits the desired on-target effect. A common starting point for cell-based assays is typically below 10 µM.[5] Dose-response experiments are essential to identify a concentration that is effective on-target with minimal off-target engagement.
Q5: How do I design a proper negative control for my experiments with this inhibitor?
A5: An ideal negative control is a structurally similar analog of your compound that is inactive against the primary target.[6][7] This helps to distinguish the on-target effects from non-specific or off-target effects of the chemical scaffold. If a validated inactive analog is not available, using vehicle-only (e.g., DMSO) controls and comparing the effects of structurally distinct inhibitors of the same target can also be informative.
Troubleshooting Guides
Issue 1: I am observing unexpected or inconsistent cellular phenotypes.
-
Possible Cause: This could be due to off-target effects, compound instability, or issues with cell culture conditions.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and stability of your compound stock using methods like HPLC.
-
Perform a Dose-Response Curve: Determine the EC50/IC50 for the on-target effect and observe the phenotype at various concentrations. High-concentration effects are more likely to be off-target.
-
Use a Negative Control: If available, test a structurally related but inactive analog. This control should not produce the same phenotype.[6][7]
-
Orthogonal Inhibitor Test: Use another inhibitor of the same target with a different chemical structure. If the phenotype is consistent, it is more likely to be an on-target effect.[5]
-
Target Engagement Assay: Confirm that your compound is engaging the intended target in the cells at the concentrations used.
-
Issue 2: The inhibitor shows high potency in biochemical assays but weak activity in cell-based assays.
-
Possible Cause: Poor cell permeability, rapid metabolism, or efflux by cellular transporters can lead to this discrepancy.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of the compound.
-
Evaluate Efflux Pump Activity: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular activity is restored.[8]
-
Check for Metabolism: Analyze the compound's stability in cell culture medium and in the presence of cells over time.
-
Issue 3: My results are not reproducible across different cell lines or experiments.
-
Possible Cause: Off-target effects can vary significantly between cell types due to different protein expression profiles. Experimental conditions can also influence inhibitor activity.
-
Troubleshooting Steps:
-
Characterize Off-Target Expression: Use proteomic or transcriptomic data to check if potential off-target proteins are differentially expressed in the cell lines you are using.
-
Standardize Experimental Protocols: Ensure consistency in cell density, passage number, serum concentration, and incubation times.
-
Control for Vehicle Effects: The concentration of the vehicle (e.g., DMSO) should be consistent across all experiments and kept at a low, non-toxic level (typically <0.5%).
-
Experimental Protocols & Data
Protocol 1: Determining Inhibitor IC50 in a Biochemical Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified enzyme (e.g., a kinase).
-
Prepare Reagents:
-
Purified target enzyme.
-
Substrate specific to the enzyme.
-
ATP (if it's a kinase).
-
Assay buffer (optimized for the enzyme).
-
Your inhibitor, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, serially diluted.
-
Detection reagent (e.g., antibody for phosphorylated substrate, fluorescent probe).
-
-
Assay Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add the serially diluted inhibitor to the wells.
-
Add the enzyme to all wells (except for no-enzyme controls).
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate for the reaction time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor binds to its intended target in a cellular context.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the inhibitor at various concentrations or with a vehicle control.
-
Incubate for a sufficient time for the compound to enter the cells and bind to the target.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein quantification methods.
-
-
Data Analysis:
-
Binding of the inhibitor stabilizes the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures.
-
Plot the amount of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Data Presentation: Selectivity Profile
The selectivity of an inhibitor is often presented as the percentage of inhibition against a panel of related enzymes (e.g., kinases) at a fixed concentration.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target | 95% | 50 |
| Off-Target 1 | 80% | 500 |
| Off-Target 2 | 65% | 1,200 |
| Off-Target 3 | 20% | >10,000 |
| ... | ... | ... |
This table is a template. Actual data needs to be generated experimentally.
Visualizations
Experimental Workflow for Off-Target Validation
Caption: Workflow for identifying and validating off-target effects.
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
optimizing dosage for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entinostat (also known as MS-275 or SNDX-275), a selective inhibitor of class I histone deacetylases (HDACs).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Entinostat?
Entinostat is a potent and selective inhibitor of class I histone deacetylases, specifically targeting HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat leads to an increase in the acetylation of histones and other non-histone proteins. This results in a more relaxed chromatin structure, allowing for the reactivation of silenced tumor suppressor genes and modulation of various cellular processes involved in cancer progression.[1]
2. What are the known downstream effects of Entinostat treatment?
The primary downstream effects of Entinostat include the induction of cell cycle arrest and the promotion of apoptosis in cancer cells.[1] It can increase the expression of cyclin-dependent kinase inhibitors like p21, leading to a halt in cell cycle progression.[1][2] Furthermore, Entinostat can activate intrinsic apoptotic pathways, resulting in programmed cell death.[1]
3. What is a typical effective concentration range for Entinostat in in vitro experiments?
The effective concentration of Entinostat can vary significantly depending on the cell line. The 50% inhibitory concentration (IC50) for various human tumor cell lines has been reported to range from the nanomolar to the low micromolar scale, typically between 41.5 nM and 4.71 µM.[3] For B-cell lymphoma cell lines, the IC50 has been observed to be between 0.5 and 1 µmol/l.[2]
4. How should Entinostat be prepared for in vitro experiments?
For in vitro use, Entinostat is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.1%.
5. What is a common dosing regimen for Entinostat in preclinical animal models?
In a xenograft mouse model using HER2-overexpressing breast cancer cells, Entinostat was administered at a dose of 2.5 mg/kg/day.[4] However, the optimal dosing and schedule can vary depending on the animal model and the cancer type being studied.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect on histone acetylation. | - Reagent Instability: Entinostat solution may have degraded. - Incorrect Dosage: The concentration used may be too low for the specific cell line. - Poor Cell Health: Cells may be unhealthy or have a low metabolic rate. | - Prepare fresh Entinostat stock solutions regularly and store them properly. - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| High variability in cell viability assay results. | - Uneven Cell Seeding: Inconsistent number of cells plated per well. - Edge Effects: Evaporation from wells on the edge of the plate. - Incomplete Drug Distribution: Poor mixing of Entinostat in the culture medium. | - Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension. - Fill the outer wells of the plate with sterile water or PBS to minimize evaporation.[5] - Gently swirl the plate after adding the drug to ensure even distribution. |
| Unexpected cell death at low concentrations. | - Cell Line Sensitivity: The cell line being used may be highly sensitive to HDAC inhibition. - Off-Target Effects: At higher concentrations, off-target effects can occur. | - Start with a lower concentration range in your dose-response experiments. - Review the literature for reported sensitivities of your specific cell line. |
| Development of drug resistance in long-term experiments. | - Cellular Adaptation: Cancer cells can develop resistance to HDAC inhibitors over time. | - Consider combination therapies, as Entinostat has been shown to enhance the efficacy of other anticancer agents.[1] - Analyze molecular markers of resistance to understand the underlying mechanism. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Entinostat (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| A2780 | Ovarian Carcinoma | 41.5 nM | [3] |
| Calu-3 | Lung Carcinoma | 0.43 µM | [3] |
| HL-60 | Promyelocytic Leukemia | 0.21 µM | [3] |
| K562 | Chronic Myelogenous Leukemia | 0.29 µM | [3] |
| HT-29 | Colorectal Adenocarcinoma | 0.61 µM | [3] |
| Capan-1 | Pancreatic Adenocarcinoma | 4.71 µM | [3] |
| Raji | Burkitt's Lymphoma | ~0.5 - 1 µM | [2] |
| RL | B-cell Lymphoma | ~0.5 - 1 µM | [2] |
| SCLC cell lines | Small Cell Lung Cancer | 0.3 nM - 29.1 µM | [6] |
| A549 | Lung Carcinoma | 5.41 µM | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed 5 x 10³ cancer cells per well in a 96-well plate and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with a range of Entinostat concentrations (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the growth inhibition against the logarithm of the drug concentration.[3]
Western Blot for Histone H3 Acetylation
This protocol provides a general framework for assessing the effect of Entinostat on histone acetylation.
-
Cell Lysis: After treating cells with Entinostat for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histone proteins.[8][9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A 0.2 µm pore size is recommended for better retention of small proteins like histones.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone H3 signal to the total histone H3 signal.
Visualizations
Caption: Entinostat's mechanism of action.
Caption: Workflow for dosage optimization.
Caption: Troubleshooting experimental failures.
References
- 1. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 2. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Technical Support Center: Purification of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of the target compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Compound fails to crystallize during recrystallization. | - The solvent is too polar, keeping the compound dissolved even at low temperatures.- The solution is not sufficiently saturated.- The presence of significant impurities is inhibiting crystal formation. | - Try a less polar solvent or a solvent mixture. Good starting points for compounds with aromatic and sulfonamide groups include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.[1]- Concentrate the solution by evaporating some of the solvent.- "Seed" the solution with a tiny crystal of the pure compound, if available.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| PUR-002 | Oily precipitate forms instead of solid crystals. | - The compound's melting point is lower than the boiling point of the solvent.- Rapid cooling of the solution.- High concentration of impurities. | - Switch to a lower-boiling point solvent for recrystallization.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Attempt to purify the crude material by column chromatography before recrystallization. |
| PUR-003 | Poor separation of the target compound during column chromatography. | - The solvent system (eluent) is too polar, causing all components to elute quickly.- The solvent system is not polar enough, resulting in the compound sticking to the stationary phase.- The column is overloaded with the crude sample. | - Decrease the polarity of the eluent. For silica gel chromatography, a common stationary phase, start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2][3]- Increase the eluent polarity. A gradient elution from low to high polarity is often effective.- Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight. |
| PUR-004 | The compound appears as a streak rather than a distinct spot on a TLC plate. | - The sample is too concentrated.- The compound is highly polar and is interacting strongly with the silica gel.- The developing solvent is not appropriate. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the spot shape for acidic or basic compounds, respectively.- Experiment with different solvent systems to find one that gives a well-defined spot with an Rf value between 0.2 and 0.8. |
| PUR-005 | Presence of unreacted starting materials in the final product. | - Incomplete reaction during synthesis.- Inefficient purification to remove the starting materials. | - If starting materials are significantly different in polarity from the product, column chromatography should be effective. For example, an amine starting material will be more polar than the final benzamide product.- A specific acidic or basic wash during the work-up can remove basic or acidic starting materials, respectively. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Given the presence of aromatic rings, a sulfonamide, and an amide group, a solvent system with intermediate polarity is a good starting point. Consider trying solvent pairs like ethyl acetate/hexane, acetone/water, or isopropanol/water. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[1]
Q2: What are the likely impurities I might encounter?
A2: Based on a plausible synthetic route (acylation of 4-bromoaniline followed by sulfonylation with benzylamine), potential impurities include:
-
Unreacted 4-bromoaniline
-
Unreacted benzylamine
-
The intermediate 4-bromo-3-(chlorosulfonyl)-N-(4-bromophenyl)benzamide
-
By-products from side reactions.
Q3: How can I choose the best mobile phase for column chromatography?
A3: Thin-layer chromatography (TLC) is the best way to determine an appropriate solvent system. The goal is to find a solvent or solvent mixture that moves the target compound to an Rf (retention factor) of approximately 0.3-0.4. A good starting point for a molecule of this polarity on silica gel would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.[2]
Q4: My purified compound still shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification steps, such as a second recrystallization with a different solvent system or preparative HPLC, may be necessary.
Q5: Is it better to use recrystallization or column chromatography for the primary purification step?
A5: If your crude product is a solid and you have an idea of a suitable solvent, recrystallization can be a quick and efficient method for removing small amounts of impurities. However, if the crude material is an oil or contains multiple impurities with polarities similar to your product, column chromatography will likely provide a better separation.[4]
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., ethyl acetate).
-
Dissolution: In a larger flask, add the crude 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Purification Workflow
Caption: Decision workflow for purifying the target compound.
References
dealing with cytotoxicity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
Disclaimer: No specific studies on the cytotoxicity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide were found in the public domain as of October 2025. This technical support guide is based on generalized knowledge of handling novel chemical compounds in a research setting and provides a framework for addressing potential cytotoxicity. The information herein should be adapted based on experimentally generated data for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide?
A1: Based on the predicted chemical properties of similar benzamide structures, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) and then dilute it with the appropriate cell culture medium for your experiments. Always include a vehicle control (DMSO in the same final concentration as your treatment groups) in your experimental setup to account for any solvent-induced effects.
Q2: How should I determine the optimal concentration range for my initial cytotoxicity screening?
A2: For a novel compound, it is recommended to perform a dose-response experiment over a broad range of concentrations. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This will help in identifying the concentration range where the compound exhibits its cytotoxic effects and in determining the IC50 value (the concentration at which 50% of the cells are non-viable).
Q3: What are the potential mechanisms of cytotoxicity for a compound with this chemical structure?
A3: While the specific mechanism is unknown, compounds with similar structural motifs (brominated aromatic rings, benzamides) have been reported to induce cytotoxicity through various mechanisms, including:
-
Induction of apoptosis
-
Cell cycle arrest
-
Inhibition of specific kinases or enzymes
-
Generation of reactive oxygen species (ROS)
Experimental validation is necessary to determine the actual mechanism of action for this compound.
Q4: How can I assess the stability of the compound in my cell culture medium?
A4: The stability of the compound in your experimental conditions can be assessed by incubating it in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then analyzing its concentration and integrity using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately count and dispense the same number of cells per well. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solvent system. Perform a solubility test before conducting cell-based assays. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental treatments. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Inconsistent incubation times | Use a timer to ensure that all treatment groups are incubated for the exact same duration. |
Problem 2: No cytotoxic effect observed even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Compound inactivity in the chosen cell line | Test the compound on a panel of different cell lines from various tissue origins to identify sensitive cell types. |
| Incorrect compound concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using spectrophotometry or another analytical method. |
| Short incubation time | The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Compound degradation | Check the stability of the compound in your culture medium (see FAQ A4). |
Quantitative Data Summary
The following table presents a hypothetical summary of IC50 values for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in a panel of cancer cell lines. Note: This is example data for illustrative purposes only.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 ± 0.7 |
| A549 | Lung Cancer | 48 | 12.8 ± 1.5 |
| HCT116 | Colon Cancer | 48 | 2.1 ± 0.4 |
| U87 MG | Glioblastoma | 48 | 25.6 ± 3.1 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in the cell culture medium and add them to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at the desired concentrations for the selected time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Caption: Troubleshooting decision tree for cytotoxicity assays.
Validation & Comparative
Confirming the Identity of a Novel SIRT2 Inhibitor: A Comparative Guide to 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the identity of the synthesized compound, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a potential sirtuin 2 (SIRT2) inhibitor. The information presented herein is based on established synthetic methodologies and characterization techniques for analogous compounds, offering a framework for its evaluation against known SIRT2 inhibitors with a similar benzamide scaffold.
Introduction
Sirtuin 2 (SIRT2) has emerged as a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Huntington's disease.[1][2] The development of potent and selective SIRT2 inhibitors is an active area of research. The 3-(sulfamoyl)benzamide scaffold has been identified as a promising starting point for the design of such inhibitors.[1][2][3] This guide focuses on the characterization of a novel derivative, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, and compares its anticipated properties with structurally related and experimentally validated SIRT2 inhibitors.
Synthesis and Structural Confirmation
While a specific synthetic protocol for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar 3-(benzylsulfonamido)benzamides and 3-(N-arylsulfamoyl)benzamides.[1][3] The proposed synthesis would likely involve the coupling of a substituted benzoyl chloride with a substituted aniline, followed by a sulfonylation reaction.
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
To confirm the identity of the synthesized 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a suite of analytical techniques should be employed. The expected data, based on its chemical structure, are summarized below.
Table 1: Physicochemical and Predicted Spectral Data for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
| Property | Value |
| Molecular Formula | C₂₀H₁₆Br₂N₂O₃S |
| Molecular Weight | 524.23 g/mol |
| Monoisotopic Mass | 521.92487 Da |
| Predicted m/z (ESI-MS) | [M+H]⁺: 522.93215, [M+Na]⁺: 544.91409, [M-H]⁻: 520.91759[4] |
| ¹H NMR | Expected signals for aromatic protons of the three distinct rings, a methylene group (CH₂) adjacent to the sulfonyl group, and NH protons of the amide and sulfonamide. |
| ¹³C NMR | Expected signals for aromatic carbons, the amide carbonyl carbon, and the methylene carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide). |
Comparative Analysis with Alternative SIRT2 Inhibitors
The potential of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide as a SIRT2 inhibitor can be benchmarked against known compounds with similar structural features. Key comparators from the literature include compounds from the 3-(N-arylsulfamoyl)benzamide and 3-(benzylsulfonamido)benzamide series.
Table 2: Comparison of SIRT2 Inhibitory Activity of Structurally Related Compounds
| Compound | SIRT2 IC₅₀ (µM) | Selectivity over SIRT1 | Key Structural Features | Reference |
| C2-8 (3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide) | > 50 | Not highly selective | Aryl sulfonamide, two bromophenyl groups. | [2] |
| AK-1 | 12.5 | Good | A 3-sulfobenzamide scaffold, demonstrated neuroprotective effects. | [3] |
| AK-7 | 15.5 | Selective | A close structural analogue of AK-1 with brain permeability. | [3] |
| Compound 106 (from a 3-(benzylsulfonamido)benzamide library) | 0.47 | High | Benzylsulfonamido group with specific substitutions leading to high potency. | [3] |
| Compound 24a (an N-acylaniline derivative) | 0.82 | Potent and selective | Demonstrates an alternative scaffold for potent SIRT2 inhibition. | [5] |
The parent compound, C2-8, which is structurally very similar to the target compound but lacks the methylene spacer, exhibits weak SIRT2 inhibition.[2] However, the introduction of a benzyl group in the 3-(benzylsulfonamido)benzamide series has led to the discovery of highly potent inhibitors, such as compound 106 with a sub-micromolar IC₅₀ value.[3] This suggests that the benzylamino moiety in the target compound could potentially enhance SIRT2 inhibitory activity compared to its direct aryl-sulfamoyl analogue.
Diagram of SIRT2 Inhibition Pathway:
Caption: Inhibition of SIRT2-mediated deacetylation.
Experimental Protocols
To experimentally validate the identity and purity of synthesized 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, the following standard protocols are recommended.
General Synthesis of a 3-(Benzylsulfonamido)benzamide Derivative
This protocol is adapted from the synthesis of similar compounds.[3]
-
Sulfonylation: Commercially available 4-bromo-3-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent (e.g., pyridine). Benzylamine is added dropwise at 0 °C, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up to isolate the intermediate, 4-bromo-3-((benzylamino)sulfonyl)benzoic acid.
-
Amide Coupling: The intermediate carboxylic acid is dissolved in an appropriate solvent (e.g., dichloromethane). A coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and an activator like 4-dimethylaminopyridine (DMAP) are added, followed by 4-bromoaniline. The reaction is stirred until completion. The final product is purified by column chromatography.
Characterization Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be performed to confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure and the connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum should be recorded to identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by reverse-phase HPLC.
SIRT2 Inhibition Assay
The inhibitory activity of the synthesized compound against SIRT2 can be determined using a commercially available SIRT2 fluorometric drug discovery kit. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2. The IC₅₀ value is determined by measuring the fluorescence intensity at various concentrations of the inhibitor.
Conclusion
The confirmation of the identity of synthesized 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide requires a combination of spectroscopic and spectrometric analyses. By comparing its structural features and potential biological activity with known SIRT2 inhibitors, researchers can effectively position this novel compound within the existing landscape of drug candidates targeting SIRT2. The provided protocols and comparative data serve as a valuable resource for the validation and further development of this and similar compounds.
References
- 1. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-[(benzylamino)sulfonyl]-4-bromo-n-(4-bromophenyl)benzamide (C20H16Br2N2O3S) [pubchemlite.lcsb.uni.lu]
- 5. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzamide Derivatives in DNA Repair: Spotlight on 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, also known as RS-1, with other benzamide derivatives and small molecules that modulate the DNA damage response, particularly through the homologous recombination (HR) pathway. The central focus of this guide is the function of RS-1 as a specific activator of the RAD51 recombinase, a key protein in HR-mediated DNA repair. To provide a comprehensive overview, we will compare its activity with a known RAD51 inhibitor, B02, and discuss the broader context of benzamide derivatives in cancer therapy.
Introduction to Benzamides in DNA Repair
Benzamide and its derivatives represent a versatile class of compounds with a wide range of biological activities. In the context of oncology and drug development, their ability to interact with key cellular targets, including those involved in the DNA damage response (DDR), has garnered significant interest. The DDR is a complex network of signaling pathways that detect, signal, and repair DNA lesions. Targeting the DDR is a promising strategy in cancer therapy, as many tumors exhibit inherent defects in these pathways, rendering them vulnerable to synthetic lethality.
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1): A RAD51 Activator
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, or RS-1, has been identified as a potent stimulator of the human RAD51 protein. RAD51 is the central enzyme in the homologous recombination pathway, responsible for searching for and invading a homologous DNA sequence to use as a template for repairing double-strand breaks (DSBs). By activating RAD51, RS-1 enhances the efficiency of homology-directed repair (HDR), a high-fidelity DNA repair mechanism. This property has significant implications for gene editing technologies like CRISPR-Cas9, where enhancing HDR can improve the precision of genetic modifications.
Comparison with a RAD51 Inhibitor: B02
In contrast to the stimulatory effect of RS-1, other small molecules have been developed to inhibit RAD51 activity. One such inhibitor is B02, which has been shown to disrupt RAD51's function in HR. Comparing the effects of a RAD51 activator (RS-1) and an inhibitor (B02) provides valuable insights into the modulation of the DNA repair pathway and its therapeutic potential. While not a benzamide derivative, B02 serves as a critical functional counterpart for comparison.
Data Presentation: Quantitative Comparison of RS-1 and B02
The following table summarizes the key quantitative data for RS-1 and B02, highlighting their opposing effects on RAD51 activity and the downstream cellular processes.
| Parameter | 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) | B02 |
| Primary Target | Human RAD51 Recombinase | Human RAD51 Recombinase |
| Mechanism of Action | Allosteric activator, stimulates DNA binding and recombinase activity | Inhibitor of DNA strand exchange activity |
| Binding Affinity (Kd) | 48-107 nM for human RAD51 | - |
| Inhibitory Concentration (IC50) | Not applicable (activator) | 27.4 µM (in a FRET-based DNA strand exchange assay)[1][2] |
| Effect on Homology-Directed Repair (HDR) | Enhances HDR efficiency by 3- to 6-fold | Inhibits HDR |
| Effect on RAD51 Foci Formation | Induces RAD51 foci formation in the absence of DNA damage | Disrupts DNA damage-induced RAD51 foci formation[3][4] |
| Therapeutic Potential | Enhancement of gene editing, potential in certain therapeutic contexts | Sensitization of cancer cells to DNA-damaging agents |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
RAD51-DNA Binding Assay using Fluorescence Polarization
This assay measures the binding of RAD51 to a fluorescently labeled DNA substrate. An increase in fluorescence polarization indicates the formation of a larger molecular complex (RAD51-DNA).
Materials:
-
Purified human RAD51 protein
-
Fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., 30-mer poly-dT labeled with fluorescein)
-
Binding buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 mM KCl, 1 mM MgCl₂, 1 mM ATP
-
Test compounds (RS-1 or other derivatives) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing the fluorescently labeled ssDNA (e.g., 1 nM final concentration) in the binding buffer.
-
Add varying concentrations of the test compound (e.g., RS-1) or DMSO as a vehicle control to the wells of the 384-well plate.
-
Add a fixed concentration of purified RAD51 protein (e.g., 100 nM) to all wells except for the negative control (DNA only).
-
Incubate the plate at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the change in millipolarization (mP) units relative to the DNA-only control. Data can be fitted to a suitable binding isotherm to determine the dissociation constant (Kd).
In Vitro D-loop Formation Assay
This assay biochemically recapitulates the initial step of homologous recombination, where the RAD51-ssDNA filament invades a homologous supercoiled dsDNA to form a displacement loop (D-loop).
Materials:
-
Purified human RAD51 protein
-
Single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer)
-
Homologous supercoiled dsDNA plasmid
-
[γ-³²P]ATP for radiolabeling the ssDNA or a fluorescently labeled ssDNA
-
Reaction buffer: 30 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 2 mM ATP, 100 µg/ml BSA
-
Stop buffer: 20 mM EDTA, 1% SDS, and proteinase K (1 mg/ml)
-
Agarose gel electrophoresis equipment
-
Phosphorimager or fluorescence scanner
Procedure:
-
If using radiolabeling, 5'-end label the ssDNA oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Incubate RAD51 protein with the labeled ssDNA in the reaction buffer at 37°C for 10 minutes to allow for the formation of the presynaptic filament.
-
Add the test compound (e.g., RS-1 or B02) at the desired concentration and incubate for an additional 10 minutes.
-
Initiate the strand invasion reaction by adding the homologous supercoiled dsDNA plasmid and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding the stop buffer and incubate at 37°C for another 15 minutes to deproteinize the samples.
-
Resolve the reaction products on a 1% agarose gel.
-
Visualize the D-loop products by autoradiography (for radiolabeled DNA) or fluorescence imaging. The D-loop product will migrate slower than the supercoiled dsDNA.
Cellular Homology-Directed Repair (HDR) Efficiency Assay
This assay typically utilizes a reporter system, such as a cell line with an integrated GFP gene that is inactivated by a specific mutation (e.g., a frameshift or a premature stop codon). Correction of this mutation by CRISPR-Cas9-mediated HDR will restore GFP expression, which can be quantified by flow cytometry.
Materials:
-
Reporter cell line (e.g., U2OS with a mutated GFP reporter)
-
CRISPR-Cas9 expression vector or ribonucleoprotein (RNP) complex targeting the mutation site
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with the correct sequence to repair the GFP mutation
-
Transfection reagent
-
Test compound (e.g., RS-1)
-
Flow cytometer
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Prepare the transfection complexes containing the CRISPR-Cas9 components and the ssODN donor template.
-
Treat the cells with the test compound (e.g., RS-1) at various concentrations for a defined period before and after transfection. A vehicle control (DMSO) should be included.
-
Transfect the cells with the CRISPR-Cas9 and donor template complexes.
-
Incubate the cells for 48-72 hours to allow for gene editing and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
The increase in the percentage of GFP-positive cells in the compound-treated group compared to the vehicle control indicates the enhancement of HDR efficiency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the central role of RAD51 in homologous recombination and the experimental workflows for assessing the activity of modulatory compounds.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5756510A - Benzamide analogs useful as PARP (ADP-ribosyltransferase, ADPRT) DNA repair enzyme inhibitors - Google Patents [patents.google.com]
- 3. CN117396463A - Benzamide derivatives for preventing or treating cancer, preparation methods thereof and pharmaceutical compositions containing the same as active ingredients - Google Patents [patents.google.com]
- 4. Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide Against Standard Antibacterial Agents
Abstract:
This guide provides a comparative overview of the hypothetical antibacterial efficacy of the novel compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide against two established antibacterial drugs: Sulfamethoxazole, a sulfonamide antibiotic, and Ciprofloxacin, a fluoroquinolone. Due to the absence of experimental data for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, this comparison is presented as a hypothetical framework for future research. The guide outlines the requisite experimental protocols and visualizes key biological pathways and workflows to inform the evaluation of this and other novel antibacterial candidates.
Introduction
The rising threat of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. Compounds containing sulfonamide and benzamide moieties have historically demonstrated a wide range of biological activities, including antibacterial properties.[1][2][3] The novel compound, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, possesses a sulfonamide group, suggesting a potential mechanism of action as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5]
This guide provides a hypothetical comparison of the efficacy of this novel compound against Sulfamethoxazole, which shares a similar proposed mechanism, and Ciprofloxacin, a broad-spectrum antibiotic with a different mechanism of action that targets DNA gyrase and topoisomerase IV.[1][6][7] The data presented for the novel compound is illustrative and serves as a template for the evaluation that would be required to ascertain its true therapeutic potential.
Efficacy Comparison
The primary metric for in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10] The following table presents a hypothetical comparison of the MIC values (in µg/mL) of the novel compound against Sulfamethoxazole and Ciprofloxacin for two common bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
| Compound | Target Organism | Hypothetical MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide | Escherichia coli | 16 | 8 - 64 | 0.015 - 1 |
| Staphylococcus aureus | 32 | 16 - 128 | 0.12 - 2 |
Note: The MIC values for the novel compound are hypothetical and for illustrative purposes only. The MIC values for Sulfamethoxazole and Ciprofloxacin are based on established data and can vary depending on the specific strain and testing conditions.[11][12][13][14]
Mechanism of Action
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide and Sulfamethoxazole: These compounds are proposed to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][15][16] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid.[4][5][17][18] Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids, making this pathway an excellent target for antibiotics.[2][17][19] Humans, in contrast, obtain folic acid from their diet, so inhibitors of this pathway are selectively toxic to bacteria.
Ciprofloxacin: This fluoroquinolone antibiotic functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][6][7] These enzymes are responsible for the supercoiling, replication, and separation of bacterial DNA. Their inhibition leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.[1][3][6][7]
Signaling Pathway Diagram
Caption: Bacterial Folic Acid Synthesis Pathway and the inhibitory action of sulfonamides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10][20][21]
1. Preparation of Materials:
- Test compound, Sulfamethoxazole, and Ciprofloxacin stock solutions of known concentrations.
- Sterile 96-well microtiter plates.
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Bacterial cultures of E. coli and S. aureus grown to a logarithmic phase and standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
2. Serial Dilution:
- Dispense 100 µL of sterile MHB into all wells of the microtiter plate.
- Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
3. Inoculation:
- Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculate each well (except for a sterility control well) with 10 µL of the diluted bacterial suspension.
4. Incubation:
- Seal the microtiter plate and incubate at 37°C for 18-24 hours.
5. Data Analysis:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical screening of novel antibacterial compounds.
Conclusion
While direct experimental data for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is currently unavailable, its chemical structure suggests potential as an antibacterial agent targeting the folic acid synthesis pathway. The framework presented in this guide outlines the necessary experimental comparisons against established drugs like Sulfamethoxazole and Ciprofloxacin to determine its efficacy and potential as a future therapeutic. Further research, beginning with the determination of its MIC against a broad panel of bacterial pathogens, is essential to validate this hypothesis and explore its therapeutic utility.
References
- 1. youtube.com [youtube.com]
- 2. gosset.ai [gosset.ai]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility patterns and characterization of clinical isolates of Staphylococcus aureus in KwaZulu-Natal province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. youtube.com [youtube.com]
- 19. tour.biocloud.net [tour.biocloud.net]
- 20. protocols.io [protocols.io]
- 21. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
A Proposed Framework for Validating the Bioactivity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive strategy for the validation of the biological activity of the novel compound, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Due to the absence of published experimental data for this specific molecule, this document serves as a proposed framework for its initial screening and evaluation. The experimental design is informed by a structural analysis of the compound and the known bioactivities of its chemical analogs. We present detailed protocols for a tiered screening approach, encompassing antibacterial, anticancer, and antiviral assays. Furthermore, we provide templates for data presentation to facilitate objective comparison with established therapeutic agents. This guide is intended to serve as a practical roadmap for researchers investigating the therapeutic potential of this and similar benzamide derivatives.
Introduction and Rationale
The compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide incorporates several pharmacophores that suggest a range of potential biological activities. The presence of a sulfonamide group is a well-established feature of many antibacterial drugs that function by inhibiting folate synthesis. Additionally, the N-(4-bromophenyl)benzamide scaffold has been identified in molecules with both antimicrobial and anticancer properties. Derivatives of N-phenylbenzamide have also demonstrated antiviral activity, particularly against the Hepatitis B virus (HBV), by modulating host-cell factors.
Given these structural alerts, it is hypothesized that 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide may exhibit antibacterial, anticancer, and/or antiviral properties. This guide proposes a systematic in vitro approach to test these hypotheses and to characterize the compound's bioactivity profile.
Proposed Experimental Validation Workflow
A tiered screening approach is recommended to efficiently evaluate the primary bioactivities of the target compound. The proposed workflow is as follows:
Detailed Experimental Protocols
Antibacterial Activity Assays
This assay will determine the lowest concentration of the compound that inhibits the visible growth of bacteria.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay determines the lowest concentration of the compound that kills the bacteria.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
Anticancer Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Antiviral Activity Assay (Hepatitis B Virus)
This assay evaluates the effect of the compound on HBV replication in a cell culture model.
Materials:
-
Test compound
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Complete cell culture medium
-
Reagents for ELISA to detect HBsAg and HBeAg
-
Reagents for qPCR to quantify HBV DNA
Procedure:
-
Seed HepG2.2.15 cells in 24-well plates and allow them to adhere.
-
Treat the cells with different concentrations of the test compound.
-
After a specified incubation period (e.g., 6 days), collect the cell culture supernatant.
-
Quantify the levels of secreted HBsAg and HBeAg in the supernatant using ELISA.
-
Isolate total DNA from the cells and quantify the levels of intracellular HBV DNA using qPCR.
-
A reduction in viral antigens and DNA levels compared to the untreated control indicates antiviral activity.
Data Presentation and Comparative Analysis (Hypothetical)
The following tables are templates for presenting the experimental data. For comparison, data for known drugs in each category are included.
Table 1: Hypothetical Antibacterial Activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Sulfamethoxazole | 25 | >100 | 50 | >100 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.03 |
Table 2: Hypothetical Anticancer Activity (IC50) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| Test Compound | [Experimental Value] | [Experimental Value] |
| Doxorubicin | 0.1 | 0.5 |
| Paclitaxel | 0.01 | 0.005 |
Table 3: Hypothetical Antiviral Activity against HBV
| Compound | HBsAg Secretion IC50 (µM) | HBeAg Secretion IC50 (µM) | HBV DNA Replication IC50 (µM) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Lamivudine | >100 | 0.5 | 0.1 |
| Entecavir | >100 | 0.01 | 0.004 |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of structurally similar compounds, the following signaling pathways are proposed as potential targets for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
Bacterial Folate Biosynthesis Pathway
Sulfonamides are known to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.
Apoptosis Induction in Cancer Cells
Many anticancer agents induce programmed cell death (apoptosis) through various signaling cascades.
Conclusion
This guide provides a structured and comprehensive framework for the initial bioactivity screening of the novel compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The proposed experiments are based on the established activities of its structural analogs and represent a logical starting point for its pharmacological evaluation. The provided protocols and data presentation templates are intended to facilitate standardized and comparable research in the pursuit of new therapeutic agents. Further studies will be necessary to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of this compound should promising in vitro activity be identified.
Cross-Validation of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide and Alternatives in Enhancing Homology-Directed Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, also known as RS-1, and its alternatives in the context of enhancing Homology-Directed Repair (HDR), a critical pathway in precise genome editing. The data presented is compiled from various studies and is intended to offer an objective overview of the performance of these compounds.
Introduction to Homology-Directed Repair Enhancement
The targeted modification of genomes using technologies like CRISPR-Cas9 relies on the cell's natural DNA repair mechanisms following a double-strand break (DSB). Two major pathways are involved: the error-prone Non-Homologous End Joining (NHEJ) and the precise Homology-Directed Repair (HDR). For applications requiring accurate gene editing, such as correcting disease-causing mutations, enhancing the efficiency of the HDR pathway is crucial. Small molecules that can modulate these repair pathways are valuable tools for researchers.
This guide focuses on RS-1, a known stimulator of the RAD51 protein central to HDR, and compares its activity with other small molecules that have been shown to enhance HDR efficiency through various mechanisms. The alternatives covered include inhibitors of the competing NHEJ pathway (NU7441 and SCR7), and other compounds identified in functional screens (L755507 and Brefeldin A).
Comparative Analysis of Experimental Data
The following tables summarize the quantitative data from various studies on the efficiency of RS-1 and its alternatives in enhancing HDR. It is important to note that the experimental conditions, such as cell lines, target loci, and delivery methods, vary between studies, which can influence the observed efficiencies.
Table 1: Enhancement of CRISPR-Cas9 Mediated Homology-Directed Repair (HDR) Efficiency
| Compound | Mechanism of Action | Cell Line | Fold Increase in HDR Efficiency | Reference |
| RS-1 | RAD51 Stimulator | Porcine Fetal Fibroblasts | 2.10 | [1] |
| HEK293A | ~3-6 | |||
| NU7441 | DNA-PKcs (NHEJ) Inhibitor | Porcine Fetal Fibroblasts | 2.28 | [1] |
| HEK293 | ~3-4 | [2] | ||
| HeLa-eGFPd2 | ~1.5 | [3] | ||
| SCR7 | DNA Ligase IV (NHEJ) Inhibitor | Porcine Fetal Fibroblasts | 1.89 | [1] |
| HEK293T | ~1.7 | [4][5] | ||
| Human Cancer Cells | ~3 | [6] | ||
| L755507 | β3-adrenergic receptor agonist (identified in HDR screen) | Porcine Fetal Fibroblasts | 1.91 | [1] |
| HEK293A | No significant enhancement | [7] | ||
| Brefeldin A | Protein transport inhibitor (identified in HDR screen) | Porcine Fetal Fibroblasts | 1.87 | [1] |
Table 2: Effects on RAD51, a Key HDR Protein
| Compound | Effect on RAD51 | Cell Line | Observations | Reference |
| RS-1 | Stimulation | - | Directly stimulates RAD51 activity. | |
| NU7441 | Indirect/Variable | Hepatocellular Carcinoma Cell Lines | Increased RAD51 focus formation following IR. | |
| SW620 | Inhibited RAD51 foci formation after irradiation. | |||
| MEF and SUNE-1 | Potently inhibited the expression of RAD51. | [8] | ||
| SCR7 | Indirect | HEK293T | Combined with RAD51 overexpression, enhances HR. | [9][10] |
| L755507 | Not specified | - | - | |
| Brefeldin A | Not specified | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
CRISPR-Cas9 Mediated HDR Efficiency Assay using a Reporter System
This protocol is a common method to quantify the efficiency of HDR enhancers.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
A reporter plasmid (e.g., containing a mutated, non-functional GFP) and a donor template with the correcting sequence are co-transfected with the CRISPR-Cas9 machinery (as plasmids or ribonucleoprotein complexes) into the cells.
-
The small molecule enhancer (e.g., RS-1, NU7441, SCR7) or a vehicle control (e.g., DMSO) is added to the cell culture medium at a predetermined optimal concentration.
-
-
Flow Cytometry Analysis:
-
After a defined incubation period (e.g., 48-72 hours), cells are harvested and analyzed by flow cytometry.
-
The percentage of GFP-positive cells, indicating successful HDR-mediated correction of the reporter gene, is quantified.
-
The fold increase in HDR efficiency is calculated by normalizing the percentage of GFP-positive cells in the treated group to the control group.
-
RAD51 Foci Formation Assay
This immunofluorescence-based assay is used to visualize the recruitment of RAD51 to sites of DNA damage, a key step in HDR.
-
Cell Culture and Treatment:
-
Cells (e.g., HeLa or U2OS) are seeded on coverslips in a multi-well plate.
-
DNA damage is induced, typically by treatment with a DNA-damaging agent (e.g., ionizing radiation, mitomycin C).
-
The cells are then treated with the small molecule of interest (e.g., RS-1, NU7441) or a vehicle control.
-
-
Immunofluorescence Staining:
-
At a specific time point post-treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Cells are incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
-
Microscopy and Quantification:
-
Images are acquired using a fluorescence microscope.
-
The number of RAD51 foci per nucleus is quantified using image analysis software. An increase in the number of RAD51 foci is generally interpreted as an enhancement of the HDR pathway.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
DNA Double-Strand Break Repair Pathways
This diagram illustrates the two major pathways for repairing DNA double-strand breaks: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).
Caption: DNA DSB Repair Pathways and Small Molecule Targets.
Experimental Workflow for HDR Enhancement Analysis
This diagram outlines the general workflow for assessing the ability of small molecules to enhance CRISPR-Cas9 mediated HDR.
Caption: Workflow for HDR Enhancement Analysis.
Conclusion
The cross-validation of experimental results for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) and its alternatives demonstrates that various small molecules can significantly enhance the efficiency of homology-directed repair. RS-1 acts as a direct stimulator of RAD51, a key protein in the HDR pathway. In contrast, compounds like NU7441 and SCR7 function by inhibiting the competing NHEJ pathway. Other molecules, such as L755507 and Brefeldin A, have also been shown to increase HDR efficiency, although their precise mechanisms are less defined.
The choice of an HDR enhancer will depend on the specific experimental context, including the cell type, the target gene, and the desired genomic modification. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers aiming to optimize their gene-editing experiments. Further head-to-head comparisons of these compounds under standardized conditions would be beneficial for a more definitive ranking of their efficacy.
References
- 1. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 Ribonucleoprotein Delivery Enhanced by Lipo-Xenopeptide Carriers and Homology-Directed Repair Modulators: Insights from Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and SCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and SCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors
A comparative analysis of a series of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide analogs reveals key structural determinants for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in the regulation of purinergic signaling and involved in various pathological processes including thrombosis, inflammation, and cancer.
This guide provides a comprehensive comparison of the biological activity of a series of sulfamoyl benzamide derivatives, structurally related to 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The presented data, based on a study published in RSC Advances, highlights the structure-activity relationships (SAR) of these compounds as inhibitors of four human NTPDase isoforms (h-NTPDase1, 2, 3, and 8). The findings offer valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel enzyme inhibitors.
Comparative Biological Activity
The inhibitory potential of the synthesized sulfamoyl benzamide analogs was evaluated against four isoforms of h-NTPDases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor. The series of compounds explores the impact of substitutions on both the benzamide and sulfonamide moieties.
| Compound ID | R1 (Benzamide) | R2 (Sulfonamide) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3a | 4-chlorophenyl | cyclopropyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3f | 4-methoxyphenyl | morpholine | > 50 | 0.89 ± 0.04 | > 50 | > 50 |
| 3i | 4-bromophenyl | morpholine (on 4-chloro-3-sulfonylphenyl) | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| 3j | 4-methoxyphenyl | benzyl | > 50 | 0.45 ± 0.02 | 1.21 ± 0.06 | > 50 |
| 4d | cyclopropyl | cyclopropyl (on 2-chlorophenyl) | > 50 | 0.63 ± 0.03 | > 50 | > 50 |
Structure-Activity Relationship Insights
The analysis of the IC50 data reveals several key structure-activity relationships:
-
Substitution on the Benzamide Phenyl Ring: The nature of the substituent on the N-phenyl ring of the benzamide core significantly influences both the potency and selectivity of the inhibitors. For instance, compound 3i , featuring a 4-bromophenyl group, demonstrated the most potent inhibition of h-NTPDase1 and h-NTPDase3. In contrast, a 4-methoxyphenyl substituent in compound 3f and 3j conferred potent inhibition of h-NTPDase2.
-
Substitution on the Sulfonamide Moiety: The substituent on the sulfonamide nitrogen also plays a critical role in determining the inhibitory profile. A cyclopropyl group on the sulfonamide, as seen in compound 3a , resulted in selective inhibition of h-NTPDase3 and h-NTPDase8. The presence of a morpholine ring, as in compounds 3f and 3i , was favorable for the inhibition of h-NTPDase2 and h-NTPDase1/3, respectively. A benzyl group on the sulfonamide in compound 3j led to potent h-NTPDase2 inhibition.
-
Halogenation of the Benzenesulfonamide Ring: The presence of a chlorine atom on the benzenesulfonamide ring, as in compounds 3i and 4d , appears to be a key feature for potent and selective inhibition.
Experimental Protocols
General Synthesis of Sulfamoyl Benzamide Derivatives
The synthesis of the title compounds was achieved through a multi-step process. Initially, the appropriate aniline was reacted with a substituted chlorosulfonylbenzoic acid in an aqueous medium to yield the corresponding sulfonamide. Subsequently, the carboxylic acid of the sulfonamide intermediate was coupled with various amines or anilines using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a coupling catalyst like 4-dimethylaminopyridine (DMAP) to afford the final sulfamoyl benzamide derivatives. The reaction progress was monitored by thin-layer chromatography (TLC), and the final products were purified by column chromatography or recrystallization.
In Vitro h-NTPDase Inhibition Assay
The inhibitory activity of the synthesized compounds against h-NTPDase1, 2, 3, and 8 was determined using a colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of ATP. The reaction mixture contained the respective h-NTPDase enzyme, the substrate (ATP), and the test compound at various concentrations in a buffered solution. The reaction was initiated by the addition of the enzyme and incubated at 37°C. The reaction was then stopped, and the amount of released phosphate was quantified by measuring the absorbance of a malachite green-molybdate complex. The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of NTPDases in the purinergic signaling pathway and a general workflow for the synthesis and evaluation of the inhibitors.
Independent Verification of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, also known as RS-1, with other alternatives in the field of homology-directed repair (HDR) enhancement. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided.
Introduction to RS-1: A RAD51 Stimulator
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, commercially available as RS-1, is a small molecule compound that has been identified as a stimulator of the RAD51 protein.[1] RAD51 is a key enzyme in the homologous recombination pathway, a crucial cellular mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs). By enhancing the activity of RAD51, RS-1 promotes homology-directed repair, a process that is vital for maintaining genomic integrity and has significant implications for gene editing technologies like CRISPR-Cas9.
Performance Comparison of HDR Enhancers
The efficacy of RS-1 in enhancing HDR is often compared to other small molecules that modulate different aspects of the DNA damage response pathway. The following table summarizes the performance of RS-1 and its alternatives based on available data.
| Compound | Mechanism of Action | Reported HDR Enhancement | Cell Types Tested | Reference |
| RS-1 | RAD51 stimulator | 3- to 6-fold | HEK293A, U2OS | [2] |
| L755507 | ATM activator | Variable | Porcine Fetal Fibroblasts | [3] |
| Brefeldin A | ATM activator | Variable | Porcine Fetal Fibroblasts | [3] |
| SCR7 | DNA Ligase IV inhibitor | Variable | HEK293A | [4][5] |
| NU7441 | DNA-PK inhibitor | Variable | Porcine Fetal Fibroblasts | [3] |
Note: The reported enhancement of HDR can vary significantly depending on the cell type, the specific gene locus being targeted, and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of research findings. Below are protocols for key experiments related to the evaluation of RS-1 and other HDR enhancers.
Cell Culture and Transfection for HDR Efficiency Assay
-
Cell Lines: HEK293A or U2OS cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are co-transfected with a Cas9/gRNA expression plasmid targeting a specific genomic locus and a donor DNA template containing the desired genetic modification. A fluorescent reporter plasmid can be included for monitoring transfection efficiency. Transfection is typically performed using lipid-based reagents.
-
Compound Treatment: Immediately after transfection, the culture medium is replaced with fresh medium containing the desired concentration of RS-1 or an alternative compound (e.g., 10 µM RS-1).[4] A vehicle control (e.g., DMSO) should be run in parallel.
Quantification of HDR Efficiency
-
Flow Cytometry: If the donor template introduces a fluorescent reporter gene, HDR efficiency can be quantified by measuring the percentage of fluorescent cells using flow cytometry three days post-transfection.[4]
-
Next-Generation Sequencing (NGS): For precise quantification of various repair outcomes, genomic DNA is extracted from the treated cells, and the targeted locus is amplified by PCR. The amplicons are then subjected to deep sequencing to determine the frequency of HDR, non-homologous end joining (NHEJ), and other repair events.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by RS-1 and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling pathway of RS-1 in enhancing Homology-Directed Repair.
Caption: Experimental workflow for evaluating HDR enhancement by small molecules.
Conclusion
3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a valuable tool for researchers seeking to enhance the efficiency of homology-directed repair. Its mechanism of action, directly stimulating the key protein RAD51, distinguishes it from many other HDR-enhancing small molecules that act by inhibiting alternative repair pathways. The provided data and protocols offer a foundation for the independent verification of its effects and a framework for comparing its performance with other available alternatives. Further research is warranted to explore the full potential and context-dependent efficacy of RS-1 in various cell types and for different gene editing applications.
References
- 1. RS-1 - Focus Biomolecules [mayflowerbio.com]
- 2. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Comparative Guide
Published: October 29, 2025
For: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a framework for assessing the specificity of the novel compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Due to the current lack of published data on this specific molecule, this document serves as a methodological roadmap, presenting a hypothetical case study based on its structural features—a benzamide and a sulfonamide moiety. These features are present in a variety of active pharmacological compounds, including kinase inhibitors. This guide outlines the experimental protocols and data presentation necessary to rigorously characterize its specificity against hypothetical targets and alternatives.
Introduction to the Compound and the Importance of Specificity
The compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a synthetic organic molecule containing both a sulfonamide and a benzamide group. While specific biological targets for this compound have not been reported in publicly available literature, its structural motifs are found in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] Sulfonamides, for instance, are a well-known class of compounds that can target enzymes such as carbonic anhydrases, and specificity among isoforms can be a significant challenge.[6]
In drug discovery, specificity is a critical attribute of a small molecule inhibitor. A highly specific compound primarily interacts with its intended target, minimizing off-target effects that can lead to toxicity or other adverse events. Conversely, in some cases, polypharmacology (engaging multiple targets) can be therapeutically beneficial. Therefore, a thorough assessment of a compound's binding and activity profile across a wide range of potential targets is essential.
This guide will use a hypothetical scenario where 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is investigated as a potential inhibitor of a non-receptor tyrosine kinase, such as a member of the Src family, based on structural similarities to some existing kinase inhibitors. The following sections will detail the necessary experimental workflow, data presentation, and comparative analysis against established inhibitors.
Experimental Workflow for Specificity Profiling
A comprehensive assessment of a compound's specificity involves a multi-step process, starting from initial screening to broad profiling and cellular validation. The following diagram outlines a typical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Novel Kinase Inhibitor Candidate
Introduction
In the landscape of targeted cancer therapy, the development of novel small molecule inhibitors that can selectively target oncogenic signaling pathways remains a cornerstone of research. The compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, hereafter referred to as BBSB, represents a potential new entrant in this field. Its chemical structure, featuring a benzamide and a sulfonamide moiety, suggests possible interactions with ATP-binding sites of various protein kinases, a common mechanism of action for many anti-cancer drugs. Due to the novelty of BBSB, direct experimental data is not available in published literature. This guide, therefore, presents a hypothetical yet plausible comparative analysis of BBSB against a known multi-kinase inhibitor, Regorafenib. The data presented for BBSB is simulated based on typical performance characteristics of novel kinase inhibitors in early-stage development, providing a framework for its potential evaluation.
Performance Comparison: BBSB vs. Regorafenib
The following tables summarize the hypothetical in vitro and in vivo performance data for BBSB compared to the established multi-kinase inhibitor, Regorafenib.
Table 1: In Vitro Kinase Inhibition Profile
| Target Kinase | BBSB IC₅₀ (nM) | Regorafenib IC₅₀ (nM) |
| VEGFR2 | 15 | 22 |
| PDGFR-β | 25 | 4 |
| c-KIT | 40 | 7 |
| BRAF | 80 | 28 |
| RET | 55 | 1.5 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate greater potency.
Table 2: In Vitro Cellular Assay - Human Colorectal Carcinoma (HCT116) Cell Line
| Assay | BBSB | Regorafenib |
| Cell Viability (GI₅₀, nM) | 150 | 100 |
| Apoptosis Induction (% at 200 nM) | 45% | 55% |
GI₅₀ is the concentration of the drug that causes 50% growth inhibition.
Table 3: In Vivo Efficacy in HCT116 Xenograft Mouse Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Overall Survival (Median, Days) |
| Vehicle Control | - | 0% | 20 |
| BBSB | 50 mg/kg, p.o. | 65% | 35 |
| Regorafenib | 30 mg/kg, p.o. | 75% | 40[1][2][3] |
p.o. = per os (oral administration)
Table 4: Adverse Effects in Clinical Trials (Regorafenib) and Pre-clinical Studies (BBSB - Hypothetical)
| Adverse Effect (Grade ≥3) | BBSB (Predicted) | Regorafenib |
| Hand-foot skin reaction | 10% | 17%[2] |
| Fatigue | 8% | 10%[2] |
| Diarrhea | 5% | 7%[2] |
| Hypertension | 12% | 15%[2] |
| Hepatotoxicity | 3% | 5% |
Experimental Protocols
Hypothetical Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (BBSB)
The synthesis of BBSB can be conceptualized as a multi-step process involving the formation of the sulfonamide and amide bonds.
-
Sulfonylation of 4-bromo-3-chlorosulfonylbenzoic acid: 4-bromo-3-chlorosulfonylbenzoic acid is reacted with benzylamine in the presence of a base like triethylamine in an appropriate solvent such as dichloromethane at room temperature. This reaction forms the sulfonamide bond, yielding 4-bromo-3-((benzylamino)sulfonyl)benzoic acid.
-
Activation of the Carboxylic Acid: The resulting benzoic acid derivative is then converted to its more reactive acid chloride. This can be achieved by treating it with thionyl chloride (SOCl₂) or oxalyl chloride at room temperature or with gentle heating.
-
Amide Bond Formation: The crude acid chloride is subsequently reacted with 4-bromoaniline in an inert solvent like tetrahydrofuran (THF) or dichloromethane, with a base such as triethylamine or pyridine to neutralize the HCl byproduct. This final step forms the amide linkage, yielding the target compound, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Purification is typically performed using column chromatography.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method for determining the IC₅₀ values of inhibitor compounds against protein kinases.
-
Reagents: Kinase, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, and the test compound (BBSB or Regorafenib).
-
Procedure:
-
A solution of the kinase and the Eu-anti-tag antibody is prepared in a buffer solution.
-
The test compound is serially diluted to various concentrations.
-
The kinase/antibody mixture is added to the wells of a microplate, followed by the addition of the diluted test compound.
-
The fluorescent tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Detection: The plate is read in a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from both europium (donor) and the tracer (acceptor) is measured.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Visualizing Pathways and Processes
Synthesis Workflow of BBSB
Caption: Proposed synthetic route for BBSB.
VEGF Signaling Pathway
References
Safety Operating Guide
Proper Disposal of -((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for a Halogenated Organic Compound
The compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a halogenated organic compound. Due to its bromine and sulfonamide components, it requires careful handling and disposal in accordance with hazardous waste regulations. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, established protocols for similar chemical classes provide a clear framework for its safe management in a laboratory setting.
The primary route of disposal for halogenated organic wastes is high-temperature incineration at a licensed hazardous waste facility.[1][2] This method ensures the complete destruction of the compound, preventing its release into the environment.
Immediate Safety and Handling Protocols
Before disposal, proper handling and personal protective equipment (PPE) are crucial to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat or impervious clothing.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a full-face respirator.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
Keep waste containers tightly closed except when adding waste.[3][4]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound must be classified as a halogenated organic waste .[1][5]
-
Do not mix it with non-halogenated organic waste, as the disposal costs for halogenated materials are significantly higher.[6]
-
It is also critical to keep it separate from other waste streams such as aqueous waste (acids, bases), heavy metals, and strong oxidizers or reducers.[6]
-
-
Container Labeling:
-
Use a dedicated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste".[4]
-
The label must also include the full chemical name: "3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide". Do not use abbreviations or chemical formulas.[3]
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Follow your institution's guidelines for the maximum amount of waste that can be accumulated and the time limits for storage.
-
-
Arranging for Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information based on its chemical class.
| Property | Value/Information |
| Chemical Name | 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide |
| Molecular Formula | C₂₀H₁₆Br₂N₂O₃S |
| Waste Category | Halogenated Organic Waste |
| Recommended Disposal Method | Incineration at a licensed hazardous waste facility.[1][2] |
| Incompatible Materials | Strong acids, bases, and oxidizing agents. |
Experimental Protocols
In the event of a spill, the following general procedure should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Prevent further spread of the material.
-
Cleanup:
-
For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.
-
Use an inert absorbent material for liquid spills.
-
Decontaminate the area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of a halogenated organic compound.
References
Essential Safety and Logistics for Handling 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide
This document provides crucial safety and logistical information for the handling and disposal of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The following procedures are based on general best practices for handling novel chemical compounds with unknown toxicological profiles and information derived from structurally related molecules. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or if there is a splash hazard. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory coat | A fully buttoned lab coat must be worn to protect against skin exposure. Consider a chemically resistant apron for additional protection when handling significant quantities. |
| Respiratory | Use in a well-ventilated area. A certified fume hood is required for all manipulations of the solid compound or solutions. | If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. Consult with your EHS department for respirator selection and fit-testing. |
Operational Plan
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
1. Engineering Controls:
- All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
- A safety shower and eyewash station must be readily accessible in the immediate work area.
2. Handling Procedures:
- Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat or paper to avoid contamination of the balance.
- Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
- General Handling: Avoid direct contact with the compound. Use spatulas and other appropriate tools for handling the solid.
3. Spill Response:
- In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
- Place the absorbed material in a sealed, labeled container for proper disposal.
- Clean the spill area with an appropriate solvent, followed by soap and water.
- For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste materials contaminated with 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal: The sealed waste container must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.
Caption: Workflow for handling the chemical.
Logical Relationship of Safety Measures
This diagram shows the hierarchical relationship of safety controls for handling hazardous chemicals.
Caption: Hierarchy of safety controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
